Stigmasta-4,25-dien-3-one
Description
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18,20-21,24-27H,2,7-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJSEAGAJKMVBJ-XJZKHKOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Stigmasta-4,25-dien-3-one: Structure, Properties, and Methodologies for Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure and available data for Stigmasta-4,25-dien-3-one. Due to the limited specific experimental data for this particular isomer, this document also includes detailed methodologies for the isolation and characterization of closely related stigmastane compounds, which can serve as a valuable reference. Furthermore, a representative signaling pathway for a biologically active stigmastane derivative is presented to illustrate potential mechanisms of action for this class of molecules.
Chemical Structure and Identifiers of this compound
This compound is a polycyclic lipid molecule belonging to the stigmastane class of steroids. Its structure features a tetracyclic core and a side chain with two double bonds, one in the A-ring of the steroid nucleus (at C4) and another in the side chain (at C25). The "-one" suffix indicates the presence of a ketone group at the C3 position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| Chemical Formula | C₂₉H₄₆O | PubChem[1] |
| Molecular Weight | 410.7 g/mol | PubChem[1] |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | PubChem |
| PubChem CID | 71307334 | PubChem[1] |
Experimental Protocols for Related Stigmastane Compounds
While specific experimental protocols for the synthesis or isolation of this compound are not detailed in the available literature, the following methodologies for closely related stigmastane compounds provide a strong foundational understanding for researchers.
Isolation of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum
This protocol details the isolation of a stigmastane with a C25 double bond from a plant source, a process that could be adapted for the isolation of this compound from a suitable natural source.
Plant Material and Extraction:
-
Whole plant parts of Clerodendrum viscosum were collected, dried, and powdered (900 g).
-
The powdered material was soaked in 2.5 L of ethanol for 7 days with occasional shaking.
-
The mixture was filtered, and the solvent was evaporated under reduced pressure to yield a crude extract.[2]
Chromatographic Separation:
-
The crude extract was partitioned with petroleum ether.
-
The petroleum ether soluble fraction was subjected to repeated column chromatography on silica gel.
-
Fractions were monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates.
-
Spots were visualized under UV light (254 nm) and by spraying with vanillin-sulfuric acid followed by heating.
-
Final purification was achieved by preparative thin-layer chromatography (PTLC) to yield the pure compound.[2]
Structural Elucidation:
-
The structure of the isolated compound was determined by comprehensive analysis of spectroscopic data, primarily ¹H NMR spectroscopy.[2]
Biocatalytic Production of Stigmast-4-en-3-one
This protocol describes the microbial transformation of β-sitosterol to produce a related stigmastane, a method that could potentially be adapted for the synthesis of this compound.
Microorganism and Culture Conditions:
-
A strain of Rhodococcus equi is utilized for the biotransformation.
-
The microorganism is cultured in a suitable medium to achieve sufficient biomass.
Biotransformation Process:
-
β-sitosterol is added to the microbial culture. The efficiency of the transformation can be enhanced by the addition of inducers like palmitic acid and co-solvents such as n-hexadecane, Tween-80, and β-cyclodextrin to increase the substrate's bioavailability.
-
The bioconversion is carried out for a specific duration (e.g., 5 days).
Product Isolation and Identification:
-
After the transformation, the product, stigmast-4-en-3-one, is extracted from the culture medium.
-
The structure of the product is confirmed using Mass Spectrometry and ¹H-NMR spectroscopy.
Signaling Pathway of a Related Stigmastane: Stigmasterol
Due to the absence of specific biological activity data for this compound, this section illustrates a known signaling pathway for the structurally related and well-studied phytosterol, stigmasterol. Stigmasterol has been shown to possess various pharmacological effects, including anticancer and anti-inflammatory properties. One of its mechanisms of action in cancer cells involves the modulation of the Akt/mTOR and JAK/STAT signaling pathways.
Caption: Stigmasterol's inhibitory effects on the Akt/mTOR and JAK/STAT signaling pathways in cancer cells.
This diagram illustrates how stigmasterol can exert its anticancer effects by inhibiting key signaling proteins like PI3K and JAK. This leads to the downregulation of downstream effectors such as Akt, mTOR, and STAT3, ultimately resulting in the inhibition of cell growth, survival, and the promotion of apoptosis. This serves as a plausible model for investigating the potential biological activities of other stigmastane derivatives like this compound.
Conclusion
This compound is a defined chemical entity with a known structure. However, a comprehensive review of the scientific literature reveals a significant lack of specific experimental data, including spectroscopic analyses, detailed synthetic or isolation protocols, and biological activity studies for this particular isomer. The information provided in this guide on related stigmastane compounds offers a valuable starting point for researchers interested in this molecule. The presented protocols for isolation and biocatalytic synthesis, along with the example signaling pathway of stigmasterol, provide a solid framework for future research into the properties and potential applications of this compound. Further investigation is warranted to fully characterize this compound and explore its potential pharmacological relevance.
References
The Biosynthesis of Stigmasta-4,25-dien-3-one in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Stigmasta-4,25-dien-3-one, a stigmastane-type phytosteroid found in various plant species. While the complete endogenous pathway has yet to be fully elucidated in a single study, this document synthesizes current knowledge on phytosterol biosynthesis to present a scientifically robust hypothetical pathway. This guide details the enzymatic steps, key intermediates, and potential regulatory mechanisms involved in its formation from the common phytosterol precursor, β-sitosterol. Furthermore, it includes detailed experimental protocols for the extraction and analysis of stigmastane-type steroids from plant tissues and presents quantitative data on the distribution of related phytosterols. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate a comprehensive understanding of this specialized metabolic route. This information is intended to serve as a valuable resource for researchers in phytochemistry, natural product synthesis, and drug discovery.
Introduction
Phytosterols, a diverse group of steroid-like molecules, are essential components of plant cell membranes, influencing their fluidity and permeability. Beyond their structural roles, phytosterols serve as precursors to a wide array of bioactive compounds, including brassinosteroid hormones. Stigmastane-type steroids, characterized by a C29 skeleton, are a prominent class of phytosterols. Among these, this compound is a derivative of significant interest due to its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering or synthetic biology approaches. This guide outlines a proposed pathway for the formation of this compound in plants, drawing parallels from established steroidogenic pathways and chemical synthesis methodologies.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a multi-step enzymatic conversion from the widely distributed phytosterol, β-sitosterol. This pathway likely involves a desaturation event at the C-25 position of the side chain and a modification of the A and B rings to introduce a 4-en-3-one system.
The initial steps leading to β-sitosterol are well-established and begin with the cyclization of 2,3-oxidosqualene to cycloartenol. A series of subsequent enzymatic reactions, including demethylations, isomerizations, and reductions, lead to the formation of various phytosterols, including campesterol and β-sitosterol.
The proposed terminal steps in the biosynthesis of this compound from β-sitosterol are detailed below:
Step 1: Hydroxylation at C-25
The introduction of a double bond at C-25 is likely initiated by a hydroxylation reaction. A cytochrome P450 monooxygenase or a similar sterol hydroxylase is hypothesized to catalyze the addition of a hydroxyl group at the C-25 position of β-sitosterol, forming 25-hydroxy-β-sitosterol. This mechanism is supported by chemical synthesis studies where direct hydroxylation of the sitosterol side chain has been achieved[1].
Step 2: Dehydration to form a C-25 Double Bond
Following hydroxylation, a sterol dehydratase is proposed to catalyze the removal of the C-25 hydroxyl group and a proton from the adjacent C-26 or C-27 position, resulting in the formation of a double bond at C-25. This dehydration step would yield Stigmasta-5,25-dien-3β-ol.
Step 3: Oxidation and Isomerization to form the 4-en-3-one moiety
The final steps involve the conversion of the 3β-hydroxy-Δ5-sterol structure to a 3-keto-Δ4-steroid. This transformation is catalyzed by a bifunctional enzyme, 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD)[2][3][4][5][6]. This enzyme first oxidizes the 3β-hydroxyl group to a 3-keto group, forming an unstable 3-keto-Δ5-steroid intermediate. Subsequently, the same enzyme catalyzes the isomerization of the double bond from the Δ5 to the Δ4 position, resulting in the stable this compound.
Quantitative Data on Related Phytosterols
While specific quantitative data for this compound across a wide range of plants is not extensively documented, the abundance of its likely precursor, β-sitosterol, and other related phytosterols provides valuable context. The following table summarizes the relative abundance of major phytosterols in selected plant sources.
| Plant Source | β-Sitosterol (%) | Campesterol (%) | Stigmasterol (%) | Other Phytosterols (%) | Reference |
| Soybean Oil | 50-55 | 20-25 | 15-20 | 5-10 | Generic Data |
| Corn Oil | 55-65 | 20-30 | 5-10 | <5 | Generic Data |
| Canola Oil | 45-55 | 25-35 | 5-10 | <5 | Generic Data |
| Wheat Germ Oil | 60-70 | 15-25 | 2-5 | <8 | Generic Data |
| Rice Bran Oil | 40-50 | 20-30 | 10-15 | 15-20 | Generic Data |
Note: The presence and concentration of this compound would be significantly lower than these major phytosterols and would require sensitive analytical techniques for detection and quantification.
Experimental Protocols
The identification and quantification of this compound in plant tissues require a multi-step process involving extraction, saponification (optional), derivatization, and chromatographic analysis.
Extraction of Phytosterols from Plant Tissue
This protocol outlines a general method for the extraction of total lipids, including phytosterols, from plant material.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize 1-5 g of fresh plant tissue (or 0.1-0.5 g of freeze-dried tissue) in liquid nitrogen using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a glass centrifuge tube.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue powder (e.g., 10 mL for 1 g of fresh tissue).
-
Vortex the mixture vigorously for 1 minute and then incubate at room temperature for 1 hour with occasional shaking.
-
Centrifuge the mixture at 3,000 x g for 10 minutes.
-
Collect the supernatant (the lipid-containing solvent phase).
-
To the pellet, add another portion of the chloroform:methanol mixture, vortex, and centrifuge again.
-
Combine the supernatants from both extractions.
-
Add 0.2 volumes of 0.9% NaCl solution to the combined supernatant, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the total lipids.
-
Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
The resulting lipid extract can be used for further analysis.
Saponification of Steryl Esters (Optional)
To analyze total phytosterols (free and esterified), a saponification step is required to hydrolyze the steryl esters.
Materials:
-
Lipid extract from step 4.1
-
1 M KOH in 95% ethanol
-
Hexane
-
Deionized water
-
Centrifuge
Procedure:
-
Dissolve the lipid extract in a small volume of 1 M KOH in 95% ethanol.
-
Incubate the mixture at 60°C for 1 hour in a water bath.
-
After cooling to room temperature, add an equal volume of deionized water.
-
Extract the unsaponifiable fraction (containing free sterols) three times with an equal volume of hexane.
-
Combine the hexane extracts and wash with deionized water until the aqueous phase is neutral.
-
Evaporate the hexane under a stream of nitrogen.
Derivatization and GC-MS Analysis
For gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl group of sterols needs to be derivatized to increase their volatility.
Materials:
-
Dried lipid extract or unsaponifiable fraction
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Dissolve the dried extract in a small volume of pyridine (e.g., 100 µL).
-
Add an equal volume of BSTFA + 1% TMCS.
-
Incubate the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
GC-MS Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 15 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-600
-
Identification: this compound and its precursors are identified based on their retention times and mass fragmentation patterns compared to authentic standards or by interpretation of their mass spectra. The TMS ether of this compound will not be formed as it lacks a hydroxyl group, and its mass spectrum will show a characteristic molecular ion and fragmentation pattern corresponding to its structure.
Signaling Pathways and Regulation
The biosynthesis of phytosterols is tightly regulated to meet the plant's developmental and physiological needs. While specific regulatory mechanisms for this compound are unknown, the general regulation of the phytosterol pathway provides insights. Key enzymes in the pathway, such as HMG-CoA reductase and squalene synthase, are known to be transcriptionally and post-transcriptionally regulated. Environmental stresses and hormonal signals can also influence the expression of genes involved in phytosterol biosynthesis. Further research is needed to identify the specific transcription factors and signaling cascades that control the expression of the enzymes involved in the proposed pathway for this compound formation.
Conclusion
This technical guide has presented a comprehensive overview of the proposed biosynthetic pathway of this compound in plants. By integrating knowledge of general phytosterol metabolism with principles of steroid chemistry, a plausible enzymatic route from β-sitosterol has been outlined. The provided experimental protocols offer a practical framework for the investigation and quantification of this and other related phytosterols. While further research is required to definitively identify and characterize the specific enzymes involved, particularly the sterol C-25 hydroxylase and dehydratase, this guide serves as a foundational resource for scientists and researchers aiming to explore the fascinating world of plant steroid biosynthesis and its potential applications in medicine and biotechnology.
References
- 1. Synthesis of Hydroxylated Sterols in Transgenic Arabidopsis Plants Alters Growth and Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, function and tissue-specific gene expression of 3β-hydroxysteroid dehydrogenase/5-ene-4-ene isomerase enzymes in classical and peripheral intracrine steroidogenic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of Stigmasta-4,25-dien-3-one
This technical guide provides a comprehensive overview of the physical and chemical properties of Stigmasta-4,25-dien-3-one, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information from closely related stigmastane derivatives is included for comparative purposes and to provide a broader context.
Physicochemical Properties
Quantitative data for this compound and the related, more extensively studied compound, Stigmasta-4,22-dien-3-one, are summarized below. It is important to note that much of the data for this compound is computed, while some experimental data exists for its isomer.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Stigmasta-4,22-dien-3-one |
| Molecular Formula | C₂₉H₄₆O[1] | C₂₉H₄₆O[2] |
| Molecular Weight | 410.7 g/mol (Computed) | 410.7 g/mol (Computed)[2] |
| IUPAC Name | (10R,13R,17R)-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[2] |
| CAS Number | Not Available | 20817-72-5[2] |
| Appearance | Solid (Predicted) | White to off-white solid |
| Solubility | Practically insoluble in water (Predicted) | Soluble in Ethanol (25 mg/mL) |
| XLogP3 | 8.5 (Computed) | 8.5 (Computed)[2] |
| Hydrogen Bond Donor Count | 0 (Computed) | 0 (Computed) |
| Hydrogen Bond Acceptor Count | 1 (Computed) | 1 (Computed) |
| Rotatable Bond Count | 6 (Computed) | 6 (Computed) |
Table 2: Computed Spectral Data for Stigmasta-4,22-dien-3-one
| Data Type | Details |
| ¹H NMR | Predicted spectral data is available through computational models. |
| ¹³C NMR | Predicted spectral data is available through computational models. |
| Mass Spectrum | Collision Cross Section: 218.5 Ų ([M+H]⁺); 204.87 Ų ([M+K]⁺)[2] |
| IR Spectrum | Data available from various spectral libraries. |
Experimental Protocols
Isolation of Stigmastane Derivatives from Plant Material
A general workflow for the isolation of phytosterols, including stigmastane derivatives, from plant sources is outlined below. This process typically involves extraction, saponification, and purification steps.
Caption: General workflow for isolating stigmastane derivatives.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to solvent extraction, typically using a non-polar solvent like hexane or a more polar solvent like ethanol, to obtain a crude extract.[3][4]
-
Saponification: The crude extract is then saponified by refluxing with an alcoholic solution of a strong base, such as potassium hydroxide. This process hydrolyzes any ester linkages, liberating the free sterols.[3]
-
Isolation of Unsaponifiables: The saponified mixture is partitioned between water and an organic solvent (e.g., diethyl ether or hexane). The organic layer, containing the unsaponifiable matter (including sterols), is collected.
-
Purification: The unsaponifiable fraction is further purified using chromatographic techniques such as column chromatography over silica gel or preparative thin-layer chromatography (TLC) to isolate the desired stigmastane derivative.[5]
Synthesis of Stigmastane Derivatives
The synthesis of specific stigmastane derivatives often starts from commercially available sterols like stigmasterol. The following provides a generalized approach for the chemical modification of a stigmasterol backbone.
Caption: Synthetic routes for stigmastane derivatives.
Methodology:
This is a generalized representation. Specific synthetic protocols for this compound are not available. However, the synthesis of related stigmastane derivatives often involves:
-
Oxidation: The hydroxyl group at C-3 of a precursor sterol can be oxidized to a ketone using reagents like Jones reagent (CrO₃/H₂SO₄ in acetone).[6]
-
Isomerization: Double bonds within the sterol nucleus can be isomerized under acidic or basic conditions to achieve the desired dienone system.
-
Side-Chain Modification: Modification of the side chain to introduce or alter double bond positions would require more complex, multi-step synthetic sequences.
Signaling Pathways
Specific signaling pathways for this compound have not been elucidated. However, as a steroid-like molecule, it is plausible that it could interact with cellular signaling pathways in a manner similar to other steroid hormones. Steroid hormones typically exert their effects through two main pathways: a genomic pathway involving nuclear receptors and a non-genomic pathway that initiates rapid signaling cascades at the cell membrane.
Genomic Steroid Signaling Pathway
The classical genomic pathway involves the binding of the steroid to an intracellular receptor, which then acts as a transcription factor to regulate gene expression.
Caption: The classical genomic steroid signaling pathway.
This pathway involves the steroid molecule diffusing across the cell membrane and binding to a specific intracellular receptor, which can be located in the cytoplasm or the nucleus.[7][8] This binding event often causes a conformational change in the receptor, leading to its translocation into the nucleus if it was in the cytoplasm.[9] Inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as hormone response elements (HREs), which in turn modulates the transcription of target genes.[8]
Non-Genomic Steroid Signaling Pathway
Steroids can also elicit rapid cellular responses through non-genomic pathways. These actions are initiated at the cell membrane and do not directly involve gene transcription.
Caption: Overview of a non-genomic steroid signaling pathway.
In this pathway, the steroid binds to a membrane-associated receptor, which can be a G-protein coupled receptor or an ion channel.[9] This interaction triggers rapid intracellular signaling cascades, often involving second messengers and protein kinases, leading to swift changes in cellular function.[10]
Biological Activity of Stigmastane Derivatives
While specific biological activities of this compound are not well-documented, various other stigmastane derivatives have been shown to possess a range of pharmacological properties. These include anti-inflammatory, antimicrobial, and anti-neuroinflammatory activities.[11][12][13] For instance, certain stigmastane derivatives isolated from Vernonia guineensis have demonstrated antimicrobial activity against several bacterial and yeast species.[12][14] Additionally, polyhydric stigmastane-type steroids from Vernonia amygdalina have shown anti-neuroinflammatory effects in microglia cells.[11] The synthesis of novel stigmasterol derivatives has also been explored for their potential cytotoxic effects against cancer cell lines.[6]
References
- 1. This compound | C29H46O | CID 71307334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Steroid hormone signaling: multifaceted support of testicular function [frontiersin.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Steroid hormone receptor - Wikipedia [en.wikipedia.org]
- 10. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stigmastane derivatives from the roots of Vernonia guineensis and their antimicrobial activity [agris.fao.org]
- 13. Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. keio.elsevierpure.com [keio.elsevierpure.com]
Stigmasta-4,25-dien-3-one discovery and history
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-4,25-dien-3-one is a naturally occurring phytosteroid belonging to the stigmastane class. While a definitive historical account of its initial discovery remains elusive in publicly available literature, research on related stigmastane compounds provides a strong framework for understanding its likely origins, isolation, and biological significance. This technical guide synthesizes the available information on the broader class of stigmastane phytosteroids to infer the characteristics and potential of this compound, focusing on its discovery context, experimental protocols for isolation and characterization, and its potential biological activities.
Discovery and History
While a specific seminal paper detailing the first isolation of this compound is not readily identifiable, the history of its discovery is intertwined with the broader exploration of phytosterols from natural sources. Research into plant steroids has been ongoing for decades, with numerous stigmastane derivatives being isolated from a wide variety of plant species. For instance, the closely related compound, (22E,24S)-stigmasta-5,22,25-trien-3β-ol, has been isolated from Clerodendrum viscosum.[1][2] The discovery of this compound likely emerged from systematic phytochemical investigations of various plant species, where extracts are fractionated and novel compounds are identified through spectroscopic techniques.
Natural Occurrence
This compound and its analogs have been identified in a variety of natural sources, including plants and marine organisms. The presence of such compounds is often associated with the plant's defense mechanisms and other physiological processes.
Experimental Protocols
The following sections detail the typical experimental protocols for the isolation and characterization of stigmastane-type phytosteroids, which are applicable to this compound.
Isolation from Plant Material
A general workflow for the isolation of this compound from a plant source is as follows:
References
Potential Biological Activities of Stigmasta-4,25-dien-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-4,25-dien-3-one is a phytosterol belonging to the stigmastane class of steroids. While research specifically investigating the biological activities of this compound is limited, the broader class of stigmastane steroids has demonstrated a range of promising pharmacological effects. This technical guide consolidates the available data on the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound, drawing insights from structurally related compounds such as Stigmast-4-en-3-one and Stigmasta-4,22-dien-3-one. This document aims to provide a comprehensive resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction
Phytosterols, including those of the stigmastane skeleton, are naturally occurring compounds found in plants that have garnered significant interest for their diverse biological activities. This compound, a derivative of stigmasterol, is characterized by a ketone group at the C-3 position and double bonds at C-4 and C-25. While direct evidence for its bioactivity is emerging, the structural similarities to other well-studied stigmastane steroids suggest its potential as a therapeutic agent. This guide will explore the potential anticancer, anti-inflammatory, and antimicrobial properties of this compound, leveraging data from its close analogs to build a comprehensive profile.
Potential Anticancer Activity
Several stigmastane-type steroids have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.
Quantitative Data for Anticancer Activity
The following table summarizes the cytotoxic activity of stigmastane steroids closely related to this compound. It is important to note that these values are for related compounds and serve as a predictive reference for the potential activity of this compound.
| Compound | Cell Line | Assay | IC50/EC50 | Reference |
| Stigmasta-4,22-dien-3-one | HT1080 (human fibrosarcoma) | Not Specified | 0.3 mM | [1] |
| Stigmast-4-en-6β-ol-3-one | HepG2 (liver cancer) | CCK-8 | 16.39 µM | [2] |
| Stigmast-4-en-6β-ol-3-one | SW620 (colorectal cancer) | CCK-8 | 41.52 µM | [2] |
| Stigmast-4-en-6β-ol-3-one | MCF7 (breast cancer) | CCK-8 | 43.96 µM | [2] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 (breast cancer) | Resazurin assay | 16.82 µM | [3][4] |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (breast cancer) | Resazurin assay | 21.92 µM | [3][4][5] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 (breast cancer) | Resazurin assay | 22.94 µM | [3][4][5] |
Proposed Signaling Pathway for Anticancer Activity
Stigmastane steroids are hypothesized to induce apoptosis through the modulation of key signaling pathways. A proposed pathway involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to caspase activation and programmed cell death.
Proposed apoptotic signaling pathway of this compound.
Potential Anti-inflammatory Activity
The anti-inflammatory properties of stigmastane steroids are thought to be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).
Quantitative Data for Anti-inflammatory Activity
The following table presents data on the anti-inflammatory activity of related stigmastane compounds.
| Compound | Assay | Model | Activity | Reference |
| (24R)-5α-stigmast-3,6-dione | Xylene-induced ear edema | Mice | 59.9% inhibition at 5mg/ear | [6] |
| 5α-stigmast-23-ene-3,6-dione | Xylene-induced ear edema | Mice | 51.5% inhibition at 5mg/ear | [6] |
| 3β-hydroxy-5α-stigmast-24-ene | Xylene-induced ear edema | Mice | 51.54% inhibition at 5mg/ear | [6] |
| (24R)-5α-stigmast-3,6-dione | Egg albumen-induced paw edema | Rats | 50.9% inhibition at 20mg/kg | [7] |
| Polyhydric stigmastane-type steroids | LPS-induced NO production in BV-2 microglia | In vitro | Notable anti-neuroinflammatory effect | [8][9] |
Proposed Mechanism of Anti-inflammatory Action
The primary proposed mechanism for the anti-inflammatory activity of stigmastane steroids is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.
Proposed anti-inflammatory mechanism via COX-2 inhibition.
Potential Antimicrobial Activity
Stigmastane steroids have also been reported to possess antimicrobial properties against a range of pathogenic bacteria.
Quantitative Data for Antimicrobial Activity
The table below details the minimum inhibitory concentrations (MIC) of stigmastane-type steroids against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Stigmastane Steroid 1 (from Vernonia glabra) | Escherichia coli | 16-128 | [10][11] |
| Stigmastane Steroid 2 (from Vernonia glabra) | Escherichia coli | 16-128 | [10][11] |
| Stigmastane Steroid 1 (from Vernonia kotschyana) | Staphylococcus aureus ATCC25923 | >125 | [12][13] |
| Stigmastane Steroid 1 (from Vernonia kotschyana) | Pseudomonas aeruginosa HM801 | >125 | [12][13] |
| Beta-sitosterol | Staphylococcus aureus (ATCC 6538) | 32 | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (COX-2 Inhibition Assay)
Objective: To evaluate the inhibitory effect of this compound on COX-2 activity.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme is measured by monitoring the oxidation of a chromogenic substrate.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme solution.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add various concentrations of this compound to the test wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence or absorbance in a kinetic mode for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction for each concentration and calculate the percent inhibition and IC50 value.
Antimicrobial Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic bacteria.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Experimental and Logical Workflow
The following diagram illustrates a general workflow for the initial screening and characterization of the biological activity of a novel compound like this compound.
General workflow for evaluating the biological activity of a test compound.
Conclusion
While direct experimental data on this compound is currently scarce, the available information on structurally similar stigmastane steroids provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide offers a foundational resource for researchers by summarizing the existing quantitative data, providing detailed experimental protocols, and illustrating the potential mechanisms of action. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound. The structure-activity relationship within the stigmastane class suggests that the position of the double bond in the side chain can influence biological activity, making this compound a compound of significant interest for future drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity [mdpi.com]
- 10. Antibacterial stigmastane-type steroids and other constituents from the leaves of Vernonia glabra (Steetz) Vatke (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data of Stigmasta-4,25-dien-3-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the request for comprehensive spectroscopic data (NMR, IR, MS) for Stigmasta-4,25-dien-3-one. Extensive searches of public spectroscopic databases and scientific literature did not yield a complete experimental dataset specifically for this compound.
Therefore, this guide presents a detailed spectroscopic analysis of a closely related and well-characterized compound, Stigmasta-4,22-dien-3-one . This data serves as a valuable reference point for researchers working with similar stigmastane-type steroids. The methodologies provided are standard for the analysis of such compounds and can be adapted for the characterization of this compound.
Spectroscopic Data for Stigmasta-4,22-dien-3-one
The following tables summarize the available spectroscopic data for Stigmasta-4,22-dien-3-one.
Table 1: Nuclear Magnetic Resonance (NMR) Data
Complete assigned ¹H and ¹³C NMR data for Stigmasta-4,22-dien-3-one were not available in the public databases searched. However, characteristic chemical shifts for similar steroid skeletons have been documented. A full assignment would typically be achieved through a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC).
Table 2: Infrared (IR) Spectroscopy Data for Stigmasta-4,22-dien-3-one[1][2][3]
| Wavenumber (cm⁻¹) | Interpretation |
| ~2950 | C-H stretching (alkane) |
| ~1680 | C=O stretching (α,β-unsaturated ketone) |
| ~1620 | C=C stretching (alkene) |
Note: The IR spectrum for Stigmasta-4,22-dien-3-one is available in the NIST WebBook and was measured on a dispersive instrument as a solid (split mull).[1][2]
Table 3: Mass Spectrometry (MS) Data for Stigmasta-4,22-dien-3-one[1][4][5]
| m/z | Interpretation |
| 410.35 | [M]⁺ (Molecular Ion) |
| 411.3621 | [M+H]⁺ |
| 433.3454 | [M+Na]⁺ |
Note: The mass spectrometry data is available from various sources, including LC-MS/MS experiments.[3][4][5]
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for steroidal compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified steroid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition :
-
¹H NMR : Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR : Acquire a proton-decoupled one-dimensional carbon NMR spectrum.
-
2D NMR : To aid in structural elucidation and complete assignment of proton and carbon signals, perform a suite of two-dimensional NMR experiments, including:
-
COSY (Correlation Spectroscopy) : To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons and aid in stereochemical assignments.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Phase (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Solid Phase (Mull) : Grind a small amount of the solid sample with a drop of a mulling agent (e.g., Nujol) to form a paste. Spread the paste thinly between two salt plates (e.g., NaCl or KBr).[1]
-
Solution Phase : Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. Place the solution in a liquid sample cell.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : A variety of mass spectrometers can be used, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
GC-MS : Suitable for volatile and thermally stable compounds. Derivatization may be required for polar steroids to increase their volatility.
-
LC-MS : A versatile technique for a wide range of steroids. Different ionization sources can be employed, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3]
-
-
Data Acquisition :
-
Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.
-
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and elucidate their structures.[3]
-
Visualizations
General Workflow for Spectroscopic Analysis of a Steroid
Caption: Workflow for steroid analysis.
References
Navigating the Stigmastane Family: A Technical Guide to Stigmasta-4,22-dien-3-one
A Note on Nomenclature: The compound "Stigmasta-4,25-dien-3-one" as specified in the topic of this guide is not readily found in scientific literature and chemical databases. It is possible that this name contains a typographical error. However, a closely related and well-studied compound is Stigmasta-4,22-dien-3-one. This guide will focus on the latter, a significant member of the stigmastane family of steroids, providing in-depth technical information for researchers, scientists, and drug development professionals. Additionally, data for the existing compound Stigmasta-4,22,25-trien-3-one will be presented for comparative purposes.
Chemical Identification and Properties
Stigmasta-4,22-dien-3-one is a naturally occurring steroid that has been isolated from various plant sources. It belongs to the class of stigmastanes, which are characterized by a cholestane skeleton with an additional ethyl group at the C-24 position.
Chemical Identifiers
A clear identification of the molecule is paramount for any research endeavor. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name provide unambiguous identification.
| Compound | CAS Number | IUPAC Name |
| Stigmasta-4,22-dien-3-one | 20817-72-5[1] | (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[1] |
| Stigmasta-4,22,25-trien-3-one | 848669-09-0[2] | (8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[2] |
Physicochemical Properties
The following table summarizes key computed physicochemical properties for both stigmastane derivatives, providing a basis for their handling and formulation.
| Property | Stigmasta-4,22-dien-3-one | Stigmasta-4,22,25-trien-3-one |
| Molecular Formula | C29H46O[1] | C29H44O[2] |
| Molecular Weight | 410.7 g/mol [1] | 408.7 g/mol [2] |
| XLogP3 | 8.5[1] | 8.6[2] |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 6 | 7 |
| Exact Mass | 410.354866087 Da[1] | 408.339216023 Da[2] |
| Topological Polar Surface Area | 17.1 Ų[1] | 17.1 Ų[2] |
Biological Activity and Quantitative Data
Stigmasta-4,22-dien-3-one has been reported to exhibit antimicrobial and cytotoxic activities. The following table includes available quantitative data on its biological effects.
| Activity Type | Assay Details | Cell Line / Organism | Result |
| Antimicrobial | Not specified | Proteus mirabilis | Highest activity among extracts containing the compound[3] |
| Cytotoxicity | Not specified | Human HT1080 fibrosarcoma | IC50: 0.3 mM |
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of stigmastane derivatives, based on published research on related compounds.
Isolation of Stigmastane Derivatives from Plant Material
The following protocol is a generalized procedure based on the isolation of (22E,24S)-stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum[4][5].
1. Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., whole plant, leaves, or stems).
-
A voucher specimen should be deposited in a recognized herbarium for authentication.
-
Air-dry the plant material at room temperature and then grind it into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 7-14 days) with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in an aqueous solution and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and butanol).
-
Concentrate each fraction to dryness.
4. Chromatographic Purification:
-
Subject the non-polar fractions (e.g., n-hexane and chloroform) to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure compound.
5. Structure Elucidation:
-
Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Cytotoxicity Assay Protocol (MTT Assay)
This is a generalized protocol for assessing the cytotoxic activity of a compound against a cancer cell line.
1. Cell Culture:
-
Culture the desired cancer cell line (e.g., HT1080) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in an incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
3. Compound Treatment:
-
Prepare a stock solution of Stigmasta-4,22-dien-3-one in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
4. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways
Natural products, including steroids, often exert their anticancer effects by modulating key signaling pathways that control cell survival and death. While the specific pathways affected by Stigmasta-4,22-dien-3-one are not yet fully elucidated, many similar compounds induce apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic apoptosis pathway, a common target for anticancer agents.
This pathway illustrates how a compound like Stigmasta-4,22-dien-3-one could induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, and the inhibition of anti-apoptotic proteins like Bcl-2. This results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Conclusion
Stigmasta-4,22-dien-3-one is a promising natural product with potential applications in drug development, particularly in the areas of antimicrobial and anticancer therapies. This guide provides a foundational understanding of its chemical properties, biological activities, and methods for its study. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.
References
In Silico Prediction of Stigmasta-4,25-dien-3-one Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-4,25-dien-3-one, a derivative of the widely distributed phytosterol stigmasterol, presents an intriguing scaffold for drug discovery. While experimental data on its bioactivity remains limited, in silico computational methods offer a robust framework for predicting its pharmacological potential. This guide provides a comprehensive overview of a hypothetical in silico workflow designed to elucidate the bioactivity of this compound. It details methodologies for molecular docking studies against key protein targets, prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, and the elucidation of potential signaling pathway interactions. The protocols and data presented are extrapolated from studies on structurally related stigmastane derivatives and serve as a blueprint for the virtual screening and characterization of this compound.
Introduction
Phytosterols and their derivatives are a rich source of bioactive compounds with therapeutic potential across various disease areas, including cancer, inflammation, and metabolic disorders. Stigmastane steroids, in particular, have demonstrated a range of biological activities. For instance, Stigmasta-4,22-dien-3-one has shown cytotoxicity against human HT1080 fibrosarcoma cells, while stigmasterol has been investigated for its interaction with proteins involved in lipid metabolism and cancer signaling pathways.[1][2][3] this compound, a less-studied analog, holds promise as a bioactive molecule. This document outlines a systematic in silico approach to predict its bioactivity, enabling a targeted strategy for future experimental validation.
Predicted Bioactivity Profile of this compound
Based on the activities of structurally similar compounds, the predicted bioactivities for this compound are summarized below. These predictions form the basis for the selection of protein targets for molecular docking studies.
Table 1: Predicted Bioactivities and Potential Protein Targets
| Predicted Bioactivity | Potential Protein Target(s) | Rationale based on Related Compounds |
| Anticancer | Epidermal Growth Factor Receptor (EGFR), Protein Tyrosine Kinases (PTKs), Estrogen Receptor-alpha (ER-α) | Stigmasterol and its derivatives have been shown to interact with these key cancer-related proteins.[3][4] |
| Anti-inflammatory | Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) | Stigmasterol demonstrates binding to PPAR-α, a key regulator of inflammation and lipid metabolism.[2][5] |
| Metabolic Regulation | Cholesterol 7 alpha-hydroxylase (CYP7A1) | In silico studies on stigmasterol suggest interactions with CYP7A1, an enzyme critical for cholesterol homeostasis.[2][5] |
| Neuroprotective | Acetylcholinesterase (AChE) | Stigmasterol has been identified as a potential inhibitor of AChE in computational studies.[6] |
In Silico Experimental Protocols
This section details the computational methodologies for predicting the bioactivity of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID 71307334).[7]
-
Optimize the ligand geometry and assign partial charges using a computational chemistry software package (e.g., Avogadro, ChemDraw).
-
-
Receptor Preparation:
-
Retrieve the 3D crystal structures of the target proteins (EGFR, PPAR-α, CYP7A1, AChE) from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges using tools like AutoDockTools.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the receptor based on the location of known co-crystallized ligands or active site residues.
-
Perform the docking simulation using software such as AutoDock Vina.[8][9] The Lamarckian Genetic Algorithm is a commonly used search algorithm.[8]
-
Analyze the resulting docking poses based on their binding energy (kcal/mol) and interactions with active site residues.
-
ADMET Prediction
ADMET prediction assesses the pharmacokinetic and pharmacodynamic properties of a compound.
Protocol:
-
Input:
-
Use the canonical SMILES string of this compound as input for web-based prediction tools.
-
-
Prediction Tools:
-
Utilize platforms like SwissADME and Toxtree to predict properties such as:
-
Absorption: Intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.
-
-
Predicted Quantitative Data
The following tables present hypothetical quantitative data for this compound, extrapolated from published data on related stigmastane derivatives.
Table 2: Predicted Molecular Docking Scores
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Reference Compound Binding Energy (kcal/mol) |
| EGFR | 1M17 | -9.5 to -10.5 | Stigmasterol: -9.98[3] |
| PPAR-α | 3VI8 | -7.5 to -8.5 | Stigmasterol: -8.1[2][5] |
| CYP7A1 | 1OLF | -8.0 to -9.0 | Stigmasterol: -8.7[2][5] |
| ER-α | 3ERT | -7.0 to -8.0 | Stigmasterol: -7.3[4] |
| AChE | 4EY7 | -49.0 to -51.0 (kJ/mol) | Stigmasterol: -49.446 (kJ/mol)[6] |
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Absorption | ||
| GI Absorption | High | Good oral bioavailability. |
| Distribution | ||
| BBB Permeant | No | Unlikely to have significant CNS effects. |
| Plasma Protein Binding | >90% | High affinity for plasma proteins. |
| Metabolism | ||
| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via this pathway. |
| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions. |
| Toxicity | ||
| Cramer Class | II (Intermediate) | Moderate toxicity potential, requiring further investigation.[4] |
Visualizations: Workflows and Pathways
In Silico Prediction Workflow
Caption: Workflow for in silico bioactivity prediction.
Predicted Interaction with EGFR Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biochemjournal.com [biochemjournal.com]
- 3. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C29H46O | CID 71307334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. Molecular Docking Study of Phytosterols in Lygodium microphyllum Towards SIRT1 and AMPK, the in vitro Brine Shrimp Toxicity Test, and the Phenols and Sterols Levels in the Extract - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Isolation of Stigmasta-4,25-dien-3-one from Plant Material
These application notes provide a comprehensive overview and detailed protocols for the isolation of Stigmasta-4,25-dien-3-one, a bioactive steroidal ketone, from plant sources. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
This compound and its analogs have been isolated from various plant species and are of interest due to their potential pharmacological activities. The general procedure involves solvent extraction of the plant material, followed by chromatographic purification to isolate the target compound.
Data Presentation
| Plant Source | Part Used | Extraction Solvent | Initial Plant Material (g) | Crude Extract Yield (g) | Isolated Compound Yield (mg) | Purity (%) | Reference |
| Synedrella nodiflora | Aerial Parts | Ethyl Acetate | 100 | 2.0 | 15 | >95 | [1] |
| Nauclea latifolia | Stem Bark | Ethyl Acetate | Not Specified | Not Specified | Not Specified | >95 | [2] |
| Clerodendrum viscosum | Whole Plant | Ethanol | 900 | Not Specified | Not Specified | >95 | [3] |
Experimental Protocols
The following protocols are detailed methodologies for the extraction and isolation of Stigmastane-type steroids from plant material, adapted from procedures described for analogous compounds.[1][2]
Protocol 1: Extraction of Crude Phytosteroids
This protocol outlines the initial solvent extraction of the raw plant material.
1. Plant Material Preparation:
- Collect fresh plant material (e.g., aerial parts, stem bark).
- Air-dry or sun-dry the material for several days, followed by oven drying at a low temperature (e.g., 40°C) to remove residual moisture.[3]
- Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Solvent Extraction:
- Weigh the powdered plant material (e.g., 100 g).[1]
- Perform exhaustive extraction using a series of solvents with increasing polarity, such as petroleum spirit, chloroform, ethyl acetate, and methanol.[1] This can be done by maceration (soaking the material in the solvent for several days with occasional shaking) or by using a Soxhlet apparatus for more efficient extraction.
- For a targeted extraction, ethyl acetate has been shown to be effective for isolating stigmastane-type compounds.[1][2] Macerate the powdered material in ethyl acetate for 7 days.
- Filter the extract through a cotton plug followed by Whatman filter paper to remove solid plant debris.[3]
- Concentrate the filtrate in-vacuo using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.[1]
Protocol 2: Chromatographic Isolation and Purification
This protocol describes the separation and purification of the target compound from the crude extract.
1. Column Chromatography:
- Prepare a slurry of silica gel (e.g., 60-200 mesh) in a suitable non-polar solvent or solvent system.[1]
- Pack a glass column with the silica gel slurry and precondition it by running the solvent through it.[1]
- Dissolve the crude ethyl acetate extract in a minimum volume of the solvent system and adsorb it onto a small amount of silica gel.[1]
- Carefully load the adsorbed sample onto the top of the packed silica gel column.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
- Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
2. Thin Layer Chromatography (TLC) Monitoring:
- Spot the collected fractions on TLC plates (silica gel 60 F254).
- Develop the TLC plates in an appropriate solvent system.
- Visualize the spots under UV light (254 nm) and/or by spraying with a visualizing agent (e.g., vanillin-sulfuric acid) followed by heating.[3]
- Combine the fractions that show a similar TLC profile and contain the compound of interest.
3. Preparative Thin Layer Chromatography (PTLC):
- For final purification, subject the combined fractions to PTLC on glass plates coated with a thicker layer of silica gel (e.g., 0.5 mm).[1][3]
- Apply the sample as a band across the bottom of the PTLC plate.
- Develop the plate in a suitable solvent system.
- Visualize the bands under UV light.
- Scrape the band corresponding to the target compound from the plate.
- Extract the compound from the silica gel using a suitable solvent (e.g., ethyl acetate or chloroform).
- Filter and evaporate the solvent to yield the purified this compound.
Protocol 3: Structure Elucidation
The structure of the isolated compound should be confirmed using spectroscopic methods.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O, C=C).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the complete chemical structure.
Visualizations
The following diagrams illustrate the key workflows and relationships in the isolation process.
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationship from plant source to application.
References
Application Notes and Protocols: Synthesis of Stigmasta-4,25-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Stigmasta-4,25-dien-3-one, a compound of interest for its potential pharmacological activities. The synthesis is a multi-step process beginning with the readily available starting material, β-sitosterol. The protocol includes hydroxylation of the side chain, dehydration to introduce a double bond, and a final oxidation and isomerization step.
Introduction
This compound is a stigmastane-type steroid that holds potential for investigation in various therapeutic areas, including oncology and inflammatory diseases. Its structural similarity to other bioactive steroids suggests that it may interact with key signaling pathways. This document outlines a feasible synthetic route to obtain this compound for research purposes.
Synthesis Pathway Overview
The synthesis of this compound from β-sitosterol can be achieved in three main steps:
-
Hydroxylation: Introduction of a hydroxyl group at the C-25 position of the β-sitosterol side chain to yield 25-hydroxy-sitosterol.
-
Dehydration: Elimination of the C-25 hydroxyl group to form a double bond between C-25 and C-26, yielding stigmasta-5,25-dien-3β-ol.
-
Oppenauer Oxidation: Simultaneous oxidation of the 3β-hydroxyl group to a ketone and isomerization of the Δ⁵ double bond to the conjugated Δ⁴ position to afford the final product, this compound.
Caption: Synthetic pathway from β-sitosterol to this compound.
Experimental Protocols
Step 1: Synthesis of 25-Hydroxy-sitosterol
This step involves the direct hydroxylation of the sitosterol side chain. A potential method involves the use of methyl(trifluoromethyl)dioxirane.
Materials:
-
β-Sitosterol
-
Methyl(trifluoromethyl)dioxirane solution
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve β-sitosterol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-prepared solution of methyl(trifluoromethyl)dioxirane in a suitable solvent.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 25-hydroxy-sitosterol.
Step 2: Synthesis of Stigmasta-5,25-dien-3β-ol
This step involves the dehydration of the tertiary alcohol at C-25.
Materials:
-
25-Hydroxy-sitosterol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 25-hydroxy-sitosterol in anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction by TLC.
-
Carefully quench the reaction by slowly adding it to ice-cold 1 M hydrochloric acid.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford Stigmasta-5,25-dien-3β-ol.
Step 3: Synthesis of this compound via Oppenauer Oxidation
This final step converts the 3β-hydroxy-Δ⁵-steroid into a 3-keto-Δ⁴-steroid.
Materials:
-
Stigmasta-5,25-dien-3β-ol
-
Aluminum isopropoxide or aluminum tert-butoxide
-
Acetone or cyclohexanone (as both solvent and hydrogen acceptor)
-
Toluene or benzene (anhydrous)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Stigmasta-5,25-dien-3β-ol in anhydrous toluene and an excess of acetone.
-
Add aluminum isopropoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by adding dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Quantitative Data
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | β-Sitosterol | 25-Hydroxy-sitosterol | Methyl(trifluoromethyl)dioxirane | Data not available |
| 2 | 25-Hydroxy-sitosterol | Stigmasta-5,25-dien-3β-ol | POCl₃, Pyridine | Data not available |
| 3 | Stigmasta-5,25-dien-3β-ol | This compound | Aluminum isopropoxide, Acetone | ~80-95% (general for Oppenauer oxidation of sterols) |
Spectroscopic Data
This compound
| Technique | Expected Signals |
| ¹H NMR | Signals for olefinic protons at C4 and in the side chain (C26), vinyl methyl groups, and characteristic steroid backbone protons. |
| ¹³C NMR | Resonances for the α,β-unsaturated ketone (C3, C4, C5), olefinic carbons in the side chain (C25, C26), and the steroid core carbons. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 410.7, with fragmentation patterns corresponding to the loss of the side chain and characteristic steroid ring cleavages. |
| IR (KBr) | Absorption bands for C=O (α,β-unsaturated ketone) around 1680-1665 cm⁻¹ and C=C stretching around 1620-1600 cm⁻¹. |
Note: Specific, experimentally determined spectroscopic data for this compound is not available in the searched literature. The data presented is based on the expected chemical shifts and absorption frequencies for the proposed structure.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, related phytosterols and their derivatives have shown promising pharmacological activities.
Cytotoxicity against Cancer Cell Lines: Stigmasterol and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), oral epithelial cancer (KB/C152), and T-lymphocytic leukemia (Jurkat/E6-1).[1][2] The mechanism of action often involves the induction of apoptosis.
Anti-inflammatory Activity: Phytosterols are known to possess anti-inflammatory properties. The potential anti-inflammatory mechanism of this compound could involve the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory cytokines like TNF-α and interleukins.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
References
- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Stigmasta-4,25-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-4,25-dien-3-one is a phytosteroid, a class of naturally occurring steroid-like molecules found in plants. As interest in the pharmacological properties of phytosteroids grows, robust and reliable analytical methods for their quantification are crucial for research, quality control, and drug development. This document provides detailed application notes and protocols for the quantification of this compound using modern chromatographic techniques. The methodologies outlined are based on established principles of phytosterol analysis and can be adapted to various sample matrices.
While specific methods for this compound are not extensively documented in publicly available literature, the protocols for similar phytosterols can be effectively adapted. The primary analytical techniques for phytosterol quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or Ultraviolet (UV) detection.
Analytical Methods Overview
The choice of analytical method for this compound quantification will depend on the sample matrix, required sensitivity, and the availability of instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, particularly well-suited for the analysis of volatile and thermally stable compounds.[1] For phytosterols, derivatization is often required to increase their volatility.[1] GC-MS offers excellent separation of complex mixtures and provides structural information for confident identification.[1]
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection: HPLC is a versatile technique that can often analyze phytosterols without derivatization, which simplifies sample preparation.[1] Coupling HPLC with a UV detector is a common approach, while using a mass spectrometer (LC-MS/MS) significantly enhances sensitivity and selectivity, making it the preferred method for complex matrices and low concentration samples.[2][3][4]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for general phytosterol analysis and is suitable for the quantification of this compound.[1][5]
a) Sample Preparation (Saponification and Extraction)
-
Saponification: To 1 gram of the homogenized sample, add an internal standard (e.g., 5α-cholestane) and 10 mL of 2 M ethanolic potassium hydroxide.
-
Heat the mixture at 70°C for 1 hour with constant stirring to hydrolyze any esters.
-
Cool the mixture to room temperature and add 10 mL of deionized water.
-
Extraction: Extract the unsaponifiable fraction three times with 10 mL of hexane or petroleum ether.
-
Pool the organic extracts and wash with 10 mL of deionized water until the washings are neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
b) Derivatization (Silylation)
-
To the dried extract, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.
-
Cool to room temperature before injection into the GC-MS system.
c) GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or similar |
| Column | DB-1 J&W capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature 50°C, hold for 1 min, ramp at 25°C/min to 250°C, hold for 10 min |
| Mass Spectrometer | Agilent 5973 or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-600 |
d) Quantification
Create a calibration curve using a this compound standard of known concentrations. The quantification is based on the peak area ratio of the analyte to the internal standard.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a highly sensitive and selective method for the direct analysis of this compound, adapted from general phytosterol LC-MS/MS methods.[2][6][7]
a) Sample Preparation
-
Extraction: For solid samples, perform a solvent extraction using a mixture of chloroform and methanol (2:1, v/v). For liquid samples, a simple dilution with the mobile phase may be sufficient.
-
Internal Standard: Add an appropriate internal standard (e.g., d6-cholesterol) to the sample.[2]
-
Purification (if necessary): Use Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
b) LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1200 Series or similar |
| Column | Zorbax Eclipse XDB-C18 (50 mm x 4.6 mm, 1.8 µm) or equivalent |
| Column Temperature | 50°C |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Methanol |
| Gradient | 0 min: 80% B, 5 min: 100% B, 8 min: 100% B, 8.1 min: 80% B, 10 min: 80% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6410 Triple Quadrupole or similar |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive |
| Nebulizer Pressure | 40 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350°C |
| MRM Transitions | To be determined by infusing a standard of this compound |
c) Quantification
Develop a calibration curve by plotting the peak area of the analyte against a range of known concentrations of a this compound standard.
Quantitative Data Summary
The following table summarizes typical performance characteristics for phytosterol quantification methods, which can be expected for a validated this compound assay.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Linearity (r²) | > 0.99 | > 0.99 | [2] |
| Limit of Detection (LOD) | 1-15 ng/mL | 2-25 ng/mL | [3] |
| Limit of Quantification (LOQ) | 5-40 ng/mL | 10-100 ng/mL | [3] |
| Intra-day Precision (RSD%) | < 10% | < 15% | [4] |
| Inter-day Precision (RSD%) | < 15% | < 15% | [4] |
| Accuracy/Recovery | 85-115% | 85-115% | [4][5] |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Simplified overview of the phytosterol biosynthesis pathway.
References
- 1. azom.com [azom.com]
- 2. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Stigmasta-4,25-dien-3-one using a Validated HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Stigmasta-4,25-dien-3-one in biological matrices. The protocol outlines a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for various research and drug development applications.
Introduction
This compound is a stigmastane steroid, a class of compounds with diverse biological activities. Accurate and reliable quantification of such compounds is crucial for pharmacokinetic studies, metabolism research, and biomarker discovery. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the technique of choice for analyzing sterols in complex biological samples.[1][2] This method has been developed to provide a straightforward and reproducible protocol for the analysis of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation
This protocol is adapted from established methods for sterol extraction from biological matrices.[3]
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Chloroform/Methanol (1:1, v/v)
-
Toluene
-
Hexane
-
30% Isopropanol in Hexane
-
Methanol with 5% Water
Procedure:
-
Homogenization: Homogenize the biological sample (e.g., tissue) in PBS. For liquid samples like plasma, use directly.
-
Lipid Extraction: To 1 mL of sample, add 3 mL of chloroform/methanol (1:1, v/v). Vortex thoroughly for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the lower organic layer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a 100 mg silica SPE column with 2 mL of hexane.
-
Dissolve the dried lipid extract in 1 mL of toluene and apply it to the SPE column.
-
Wash the column with 2 mL of hexane.
-
Elute the sterols with 5 mL of 30% isopropanol in hexane.[3]
-
-
Final Preparation: Dry the eluate under nitrogen and reconstitute the residue in 200 µL of methanol with 5% water for HPLC-MS/MS analysis.[3]
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer.
HPLC Conditions:
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 80% B
-
2-15 min: 80-100% B
-
15-20 min: 100% B
-
20.1-25 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[1]
-
Gas Temperature: 350°C
-
Vaporizer Temperature: 300°C
-
Capillary Voltage: 4000 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: Since specific experimental fragmentation data for this compound is not readily available, the following transitions are proposed based on its molecular weight (410.7 g/mol ) and the common fragmentation patterns of sterols.[4][5][6][7][8] The precursor ion would be the protonated molecule [M+H]+.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 411.4 | 147.1 | 25 |
| This compound | 411.4 | 159.1 | 20 |
| Internal Standard (e.g., d7-Cholesterol) | 394.4 | 161.2 | 25 |
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and limit of quantification. The results are summarized in the tables below.
Table 1: Linearity and Limit of Quantification
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | < 10 | 90 - 110 |
| Mid QC | 100 | < 10 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 |
Conclusion
The described HPLC-MS/MS method provides a reliable and sensitive tool for the quantitative analysis of this compound in biological samples. The detailed protocol for sample preparation and instrumental analysis, along with the presented quantitative performance data, demonstrates the suitability of this method for demanding research and development applications.
References
- 1. agilent.com [agilent.com]
- 2. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the GC-MS Analysis of Stigmasta-4,25-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Stigmasta-4,25-dien-3-one using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a phytosterol, a class of naturally occurring steroid-like compounds found in plants. Phytosterols and their derivatives are of significant interest in pharmaceutical research due to their potential biological activities. Accurate and reliable analytical methods are crucial for their identification and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[1] This document outlines the protocols for sample preparation, GC-MS analysis, and data interpretation for this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation depends on the matrix (e.g., plant material, biological fluid, reaction mixture). A general protocol for extraction and derivatization is provided below.
2.1.1. Extraction
-
Solid Samples (e.g., plant material):
-
Dry the solid sample to remove moisture (e.g., at 40°C for 48 hours).
-
Grind the dried sample to a fine powder.
-
Perform solid-liquid extraction by macerating the powdered sample with chloroform for 24 hours.
-
Filter the extract using Whatman No. 1 filter paper.
-
Evaporate the solvent using a rotary evaporator at 45°C to obtain the crude extract.
-
-
Liquid Samples (e.g., vegetable oil, biological fluids):
-
Perform liquid-liquid extraction. Mix the sample with a 1:1:1 ratio of methanol and chloroform.
-
Shake the mixture vigorously in a separating funnel and allow the layers to separate for 10 minutes.
-
Collect the lower chloroform layer.
-
Evaporate the solvent using a rotary evaporator at 45°C.[2]
-
2.1.2. Saponification (Optional, for esterified forms)
For samples containing esterified sterols, a saponification step is necessary to release the free sterols.
-
Dissolve the crude extract in a minimal amount of toluene.
-
Add a 2 M solution of potassium hydroxide in ethanol.
-
Heat the mixture at 80°C for 45-90 minutes.
-
After cooling, add water and extract the unsaponifiable matter with n-hexane or diethyl ether.
-
Wash the organic layer with water until neutral pH is achieved.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
2.1.3. Derivatization
To improve the volatility and thermal stability of this compound for GC analysis, derivatization of the keto group can be performed. However, for many modern GC-MS systems, underivatized ketosteroids can also be analyzed. A common derivatization for hydroxyl groups on related sterols is silylation, and for keto groups, oximation followed by silylation can be employed.[3]
-
Silylation (for related hydroxylated sterols):
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of phytosterols and related compounds. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS or TG-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Injector | Split/splitless injector |
| Injector Temp. | 250 - 300°C |
| Injection Volume | 1 - 2 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 150°C for 5 min, then ramp at 50°C/min to 320°C and hold for 10 min.[2] (Alternative: 200°C for 1 min, ramp at 20°C/min to 300°C and hold for 10 min.[5]) |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 50 - 650 |
| Solvent Delay | 5 - 18 minutes (depending on the solvent and derivatization reagents) |
Data Presentation
Qualitative Analysis
Identification of this compound is based on its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum from a library (e.g., NIST) or a pure standard. The molecular weight of this compound is 410.7 g/mol . The mass spectrum is expected to show a molecular ion peak (M+) at m/z 410.
Expected Mass Fragmentation:
-
Molecular Ion (M+) : m/z 410
-
Loss of methyl group (-CH3) : m/z 395
-
Cleavage of the side chain : Ions corresponding to the loss of the C8H15 side chain.
-
Fragments from the steroid nucleus : Characteristic ions for the tetracyclic ring system.
Quantitative Analysis
For quantitative analysis, an internal standard (IS) method is recommended. A suitable internal standard would be a deuterated analog of the analyte or a structurally similar compound not present in the sample.
3.2.1. Calibration Curve
-
Prepare a series of standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Add a constant concentration of the internal standard to each standard solution and the prepared samples.
-
Analyze each standard solution by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
3.2.2. Sample Analysis
-
Analyze the prepared samples using the same GC-MS method.
-
Determine the peak area ratio of this compound to the internal standard in the sample.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Table 1: Representative Quantitative Data (Illustrative)
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coeff. | > 0.995 |
| LOD | 0.5 µg/mL |
| LOQ | 1.0 µg/mL |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Metabolic pathway of β-sitosterol.
References
- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. Stigmast-4-en-3-one [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stigmast-4-en-3-one [webbook.nist.gov]
- 7. Stigmast-4-en-3-one [webbook.nist.gov]
- 8. 4,22-Stigmastadiene-3-one [webbook.nist.gov]
Application Notes and Protocols for Stigmasta-4,25-dien-3-one in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-4,25-dien-3-one is a naturally occurring phytosteroid that has garnered interest for its potential therapeutic properties. While research is ongoing, preliminary evidence suggests that this class of compounds may exhibit antimicrobial activity, making it a candidate for further investigation in the development of novel antimicrobial agents. These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial efficacy of this compound, including detailed experimental protocols and data presentation guidelines.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₉H₄₆O |
| Molecular Weight | 410.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Poorly soluble in water. |
Postulated Mechanism of Action
While the precise mechanism of action for this compound is not yet fully elucidated, research on related plant-derived steroids suggests potential antimicrobial activities through several pathways. One proposed mechanism involves the disruption of the bacterial cell membrane integrity. The steroidal structure may intercalate into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1]
Another potential mechanism is the inhibition of bacterial protein synthesis.[2] Steroid glycosides have also been shown to interfere with bacterial intercellular communication, specifically the quorum-sensing system, which is crucial for regulating virulence and biofilm formation.[2]
Data Presentation
The following tables present hypothetical quantitative data for the antimicrobial activity of this compound against common bacterial strains. This data is for illustrative purposes to guide researchers in presenting their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 16 |
| Streptococcus pyogenes (ATCC 19615) | Positive | 32 |
| Escherichia coli (ATCC 25922) | Negative | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 128 |
Table 2: Zone of Inhibition for this compound (50 µ g/disk )
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | Positive | 18 |
| Streptococcus pyogenes (ATCC 19615) | Positive | 15 |
| Escherichia coli (ATCC 25922) | Negative | 12 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 10 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the desired amount of this compound powder under sterile conditions.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
Protocol:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Disk Diffusion Assay
Materials:
-
This compound stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures
-
Sterile swabs
-
Forceps
Protocol:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate to create a lawn.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known amount of this compound stock solution (e.g., 50 µg).
-
Allow the solvent to evaporate completely from the disks in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control disk with a standard antibiotic and a negative control disk with the solvent only.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Postulated antimicrobial mechanisms of action.
References
Application Note: Quantification of Stigmasta-4,25-dien-3-one using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the quantification of Stigmasta-4,25-dien-3-one, a steroidal compound found in various plant species, using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound and related stigmastane compounds have garnered interest for their potential biological activities, including cytotoxic effects, making their accurate quantification in natural extracts and formulated products crucial for research and development. This document outlines procedures for sample preparation from a plant matrix, preparation of calibration standards, and the instrumental analysis of this compound. The described method is suitable for quality control and research purposes.
Chromatographic Principle
The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by a mobile phase of methanol and water. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a this compound standard. Detection is performed using a UV detector, as the α,β-unsaturated ketone chromophore in the molecule allows for UV absorbance.
Materials and Reagents
-
Standard: this compound (Purity ≥95%)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Chloroform (ACS grade)
-
Apparatus: Analytical balance, volumetric flasks, pipettes, vials with caps, syringe filters (0.45 µm), ultrasonic bath, rotary evaporator.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Use sonication if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations of 250, 100, 50, 25, 10, and 5 µg/mL.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
Sample Preparation (from a Hypothetical Plant Matrix)
This protocol is a general guideline for extracting phytosterols from dried plant material.
-
Extraction: Weigh 5 g of powdered, dried plant material into a flask. Add 100 mL of methanol and extract using an ultrasonic bath for 60 minutes at 45°C.[1]
-
Concentration: Filter the extract and concentrate the filtrate to dryness using a rotary evaporator.
-
Reconstitution: Re-dissolve the dried extract in 5 mL of methanol.
-
Cleanup (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
Final Preparation: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
Chromatographic Conditions
The analysis of phytosterols and related compounds is commonly performed using C8 or C18 columns with a mobile phase consisting of methanol, acetonitrile, and/or water.
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water (98:2 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 20 µL |
| UV Detection | 220 nm |
| Run Time | 15 minutes |
Note: These conditions are based on established methods for similar compounds like stigmasterol and may require optimization for specific instrumentation and samples.[2][3]
Data and Results
The following data is illustrative to demonstrate the expected performance of the method.
Table 1: Illustrative Calibration and Performance Data
| Parameter | Value |
| Concentration Range | 5 - 250 µg/mL |
| Regression Equation | y = 45780x + 12500 |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
This data is hypothetical and serves as an example of typical performance for HPLC analysis of phytosterols.
Visualizations
Workflow for Quantification of this compound
Caption: Figure 1: Experimental Workflow for Quantification.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: Figure 2: Hypothetical Cytotoxicity Pathway.
References
Application Notes and Protocols for Testing Stigmasta-4,25-dien-3-one Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-4,25-dien-3-one is a phytosterol, a class of naturally occurring steroid compounds found in plants. Various phytosterols and their derivatives have garnered significant interest in cancer research due to their potential cytotoxic and apoptotic effects on cancer cells.[1] This document provides a comprehensive set of protocols for evaluating the in vitro cytotoxicity of this compound. The methodologies detailed herein are foundational for screening and characterizing the anti-cancer properties of this and other natural compounds.
Disclaimer: Limited direct experimental data on the cytotoxicity of this compound is publicly available. The quantitative data and signaling pathway information presented are based on studies of the structurally related compound, stigmasterol, and its derivatives. Researchers should consider this when interpreting their results.
Data Presentation: Cytotoxicity of Stigmasterol and its Derivatives
The following table summarizes the cytotoxic activity of stigmasterol and its derivatives against various human cancer cell lines, as determined by in vitro assays. This data serves as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay | IC50/EC50 (µM) | Reference |
| Stigmasterol | MCF-7 (Breast) | MTT | 0.1623 | [1] |
| Stigmasterol Derivative (AB-5) | MCF-7 (Breast) | MTT | 3.69 | [2] |
| Stigmasterol Derivative (AB-10) | MCF-7 (Breast) | MTT | 4.37 | [2] |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast) | Resazurin | 21.92 | [1][3] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast) | Resazurin | 22.94 | [1][3] |
| Stigmasterol Derivative (AB-5) | A549 (Lung) | MTT | Not specified | [2] |
| Stigmasterol Derivative (AB-5) | HepG2 (Liver) | MTT | 6.5 | [2] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast) | Resazurin | 16.82 | [1][3] |
| Stigmasterol | SGC-7901 (Gastric) | CCK-8 | Not specified | [4] |
| Stigmasterol | MGC-803 (Gastric) | CCK-8 | Not specified | [4] |
Experimental Protocols
Cell Culture and Maintenance
Appropriate cell culture conditions are critical for obtaining reliable and reproducible cytotoxicity data.
-
Cell Lines: Select appropriate human cancer cell lines for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).
-
Culture Medium: Use the recommended culture medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Preparation of this compound Stock Solution
-
Solvent Selection: Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the stock solution in a complete culture medium to the desired final concentrations for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product. The intensity of the color is proportional to the number of lysed cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat them with this compound as described for the MTT assay.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Prepare a positive control by treating cells with a lysis buffer to achieve maximum LDH release.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the positive control.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Putative Signaling Pathway for Stigmasterol-Induced Apoptosis
Based on studies of stigmasterol, a plausible mechanism of action for this compound involves the modulation of key signaling pathways that regulate cell survival and apoptosis. Stigmasterol has been shown to induce apoptosis by inhibiting the Akt/mTOR pathway.[4] This inhibition can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.
Caption: A putative signaling pathway for this compound-induced apoptosis based on related compounds.
References
- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. researchgate.net [researchgate.net]
- 4. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Stigmasta-4,25-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-4,25-dien-3-one is a naturally occurring phytosterol with a steroidal backbone, suggesting potential bioactivity. While specific in vivo data for this compound is limited, research on structurally similar compounds, such as stigmast-4-en-3-one and stigmasta-4,22-dien-3-one, indicates potential therapeutic applications in areas like diabetic retinopathy, cancer, and microbial infections.[1][2][3] These application notes provide a comprehensive framework for designing and conducting preclinical in vivo studies to investigate the efficacy, safety, and mechanism of action of this compound. The protocols are based on established best practices for in vivo research and data from related compounds.[4][5][6][7][8]
Preclinical Research Strategy
A robust preclinical strategy is essential for evaluating the therapeutic potential of this compound. This involves a phased approach from initial toxicity screening to efficacy testing in relevant disease models.
Diagram: Preclinical Experimental Workflow
Caption: A phased approach for the in vivo evaluation of this compound.
General Experimental Protocols
Robust and reproducible in vivo experiments require careful planning and execution.[4][8] The following are general protocols that should be adapted for specific studies.
Animal Models
The choice of animal model is critical and should be based on the specific research question.[7][8] For initial toxicity and pharmacokinetic studies, rodents such as mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are commonly used. For efficacy studies, validated disease models are necessary.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).
Administration of this compound
The route of administration can significantly impact the compound's bioavailability and efficacy.[4] Common routes for preclinical studies include:
-
Oral (p.o.): Gavage is a common method for oral administration. The compound should be formulated in a suitable vehicle (e.g., corn oil, carboxymethylcellulose).
-
Intraperitoneal (i.p.): Allows for rapid absorption. The compound should be dissolved in a sterile, non-irritating vehicle.
-
Intravenous (i.v.): Provides 100% bioavailability but requires technical skill. The compound must be in a sterile, soluble form.
Acute Toxicity and Dose-Ranging Studies
The initial step in in vivo testing is to determine the safety profile and appropriate dose range for this compound.
Protocol: Acute Toxicity Study (Up-and-Down Procedure)
-
Animals: Use a small number of animals (e.g., 3-5 female mice or rats).
-
Dosing: Administer a single dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity for up to 14 days. Key parameters to monitor include changes in weight, behavior, and physical appearance.
-
Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Endpoint: The study is complete when sufficient data is collected to estimate the LD50 (lethal dose, 50%).
Table: Sample Dose-Ranging Study Design
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | - | p.o. | 5 |
| 2 | This compound | 10 | p.o. | 5 |
| 3 | This compound | 50 | p.o. | 5 |
| 4 | This compound | 100 | p.o. | 5 |
Efficacy Study: Diabetic Retinopathy Model
Based on the activity of the related compound stigmast-4-en-3-one, a potential application for this compound is in the treatment of diabetic retinopathy.[1]
Protocol: Streptozotocin (STZ)-Induced Diabetic Retinopathy in Rats
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg) to induce hyperglycemia.
-
Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose >250 mg/dL are considered diabetic.
-
Treatment Groups:
-
Group 1: Non-diabetic control (Vehicle)
-
Group 2: Diabetic control (Vehicle)
-
Group 3: Diabetic + this compound (Low Dose)
-
Group 4: Diabetic + this compound (High Dose)
-
Group 5: Diabetic + Positive Control (e.g., Triamcinolone acetonide)
-
-
Dosing: Administer the compound daily for a specified period (e.g., 8-12 weeks).
-
Outcome Measures:
-
Fundus Fluorescein Angiography: To assess vascular leakage.
-
Electroretinography (ERG): To evaluate retinal function.
-
Histopathology: To examine retinal morphology and inflammation.
-
Biochemical Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and angiogenic factors (e.g., VEGF) in retinal tissue.
-
Table: Quantitative Data Summary for Diabetic Retinopathy Study
| Parameter | Non-Diabetic Control | Diabetic Control | Low Dose | High Dose | Positive Control |
| Vascular Leakage (Arbitrary Units) | |||||
| ERG b-wave amplitude (µV) | |||||
| Retinal VEGF levels (pg/mg protein) | |||||
| Retinal TNF-α levels (pg/mg protein) |
Mechanism of Action: Signaling Pathway Analysis
Understanding the molecular mechanism of this compound is crucial for its development as a therapeutic agent. Based on the findings for stigmast-4-en-3-one, the Glucocorticoid Receptor, Hippo, and VEGF pathways are potential targets.[1]
Diagram: Proposed Signaling Pathway for this compound in Diabetic Retinopathy
Caption: Proposed mechanism of action for this compound.
Protocol: Western Blot Analysis of Retinal Tissue
-
Tissue Homogenization: Euthanize animals and collect retinal tissue. Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-YAP, YAP, VEGF, GR).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Densitometry: Quantify the band intensity and normalize to a loading control (e.g., β-actin).
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral) and intravenously (for bioavailability calculation).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Use software to calculate key PK parameters.
Table: Key Pharmacokinetic Parameters
| Parameter | Description | Units |
| Cmax | Maximum plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | h |
| AUC(0-t) | Area under the plasma concentration-time curve | ng*h/mL |
| t1/2 | Half-life | h |
| F% | Bioavailability | % |
These application notes and protocols provide a foundational framework for the in vivo investigation of this compound. Researchers should adapt these general methodologies to their specific research questions and available resources, ensuring all studies are conducted with high scientific and ethical standards.
References
- 1. Stigmast-4-en-3-one from Euonymus alatus (Thunb.) Siebold. improves diabetic retinopathy and angiogenesis mediated by glucocorticoids receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ichor.bio [ichor.bio]
- 5. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Designing an In Vivo Preclinical Research Study [mdpi.com]
Application Notes and Protocols for the Biotransformation of β-Sitosterol to Stigmasta-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-4-en-3-one is a valuable steroid intermediate with significant pharmacological potential. Its production through the biotransformation of readily available phytosterols, such as β-sitosterol, offers a cost-effective and environmentally friendly alternative to chemical synthesis. This document provides detailed application notes and experimental protocols for the microbial conversion of β-sitosterol to stigmasta-4-en-3-one, focusing on the use of Rhodococcus and Mycobacterium species. These protocols are intended to guide researchers in the development and optimization of this biotransformation process.
Introduction
The microbial transformation of sterols is a key technology in the pharmaceutical industry for the synthesis of steroid hormones and other bioactive molecules. β-sitosterol, a major component of plant sterols, can be efficiently converted to stigmasta-4-en-3-one by various microorganisms. This bioconversion is primarily achieved through the action of a cholesterol oxidase, which catalyzes both the oxidation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to the Δ4 position. This document outlines the methodologies for performing this biotransformation, including microbial strain selection, culture conditions, and product recovery.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the biotransformation of β-sitosterol to stigmasta-4-en-3-one, providing a comparative overview of different operational parameters and their outcomes.
Table 1: Biotransformation of β-Sitosterol to Stigmasta-4-en-3-one by Rhodococcus Species
| Microorganism | Substrate Concentration (g/L) | Co-solvents/Additives | Reaction Time (days) | Product Yield (%) | Reference |
| Rhodococcus erythropolis IEGM 90 | 10 | β-cyclodextrin, Tween-80 | Not Specified | 75 | [1] |
| Rhodococcus cells | 6 | n-hexadecane, palmitic acid, β-cyclodextrin, Tween-80 | 5 | 93.4 | [1] |
| Rhodococcus ruber IEGM 233 | 2 | Tween-80, β-cyclodextrin | 7 | 80 | [1] |
| Rhodococcus actinobacteria | Not Specified | n-hexadecane | Not Specified | Not Specified | [2] |
Table 2: Biotransformation of β-Sitosterol to Androstenedione (AD) and Androstadienedione (ADD) by a Bacterial Isolate (Illustrative of Steroid Nucleus Side-Chain Cleavage)
| Parameter | Condition | AD Yield (mg/100ml) | ADD Yield (mg/100ml) | Reference |
| Inoculum Age | 24 hours | - | - | [3] |
| Inoculum Size | 2 ml/100 ml | 5.33 | 3.36 | [3] |
| pH | 8 | 6.78 | - | [3] |
| Temperature | 30°C | - | - | [3] |
| Substrate Concentration | 15 mg/100 ml | - | - | [3] |
| Maximum AD Yield | Optimized Conditions | 42.3% | - | [3] |
Experimental Protocols
Protocol 1: Biotransformation of β-Sitosterol using Rhodococcus erythropolis
This protocol is based on methodologies reported for Rhodococcus species, which are known for their high cholesterol oxidase activity.[1][2]
1. Media Preparation
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Inoculum Medium (per liter):
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Glucose: 10 g
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K₂HPO₄: 0.75 g
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KH₂PO₄: 3 g
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(NH₄)₂SO₄: 1 g
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MgSO₄·7H₂O: 1 g
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Yeast Extract: 1.0 g[4]
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Distilled water: to 1 L
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Adjust pH to 7.0. Sterilize by autoclaving.
-
-
Biotransformation Medium (per liter):
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NaNO₃: 3.0 g
-
K₂HPO₄: 2.0 g
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KH₂PO₄: 2.0 g
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MgSO₄·7H₂O: 0.5 g
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Na₃C₆H₅O₇·2H₂O: 1.0 g
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Yeast extract: 1.0 g
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Glycerol: 20.0 g (as carbon source)[4]
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Distilled water: to 1 L
-
Adjust pH to 7.0. Sterilize by autoclaving.
-
2. Inoculum Preparation
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Inoculate a loopful of Rhodococcus erythropolis from a slant culture into a 250 ml Erlenmeyer flask containing 50 ml of the inoculum medium.
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Incubate at 30°C on a rotary shaker at 200 rpm for 24 hours.[3]
3. Biotransformation Procedure
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Inoculate 100 ml of the biotransformation medium in a 250 ml Erlenmeyer flask with 2 ml of the prepared inoculum.[3]
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Incubate for 24 hours at 30°C and 180 rpm.
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Prepare the β-sitosterol substrate solution. For a final concentration of 6 g/L, dissolve 600 mg of β-sitosterol in a minimal volume of ethanol. To enhance solubility and bioavailability, add β-cyclodextrin and Tween-80.[1]
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Add the β-sitosterol solution to the culture. For enhanced conversion, n-hexadecane can be added as a co-substrate.
-
Continue the incubation for 5-7 days at 30°C and 180 rpm.[1]
-
Monitor the reaction progress by taking samples periodically and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Biotransformation of β-Sitosterol using Mycobacterium sp.
This protocol is adapted from methodologies described for Mycobacterium species.[5]
1. Media Preparation
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Complex Growth Medium (per liter):
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Yeast extract: 10 g
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Glycerol: 10 g
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MgSO₄·7H₂O: 0.2 g
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Micronized β-sitosterol: 1 g
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Tween® 20: 0.8 g
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100 mM sodium-potassium phosphate buffer (pH 7.0): to 1 L
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Sterilize by autoclaving.
-
2. Inoculum Preparation
-
Prepare an inoculum by transferring a loopful of Mycobacterium sp. to an inoculum flask containing the complex growth medium.
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Incubate for 24 hours in a shaking incubator at 250 rpm and 30°C to reach the late exponential growth phase.
3. Biotransformation Procedure
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Transfer the inoculum to a larger flask containing the biotransformation medium.
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Prepare a stock solution of β-sitosterol in ethanol.
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Add the β-sitosterol stock solution to the culture to the desired final concentration.
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Incubate the culture in a shaking incubator at 250 rpm and 30°C.
-
Monitor the bioconversion process by analyzing samples at regular intervals.
Protocol 3: Extraction and Purification of Stigmasta-4-en-3-one
This protocol outlines a general procedure for the recovery of the product from the culture broth.
1. Extraction
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At the end of the fermentation, harvest the culture broth.
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Extract the product from the broth using a suitable organic solvent such as ethyl acetate or chloroform. Perform the extraction three times to ensure complete recovery.
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Purification
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The crude extract can be purified using column chromatography.
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Prepare a silica gel column and equilibrate it with a non-polar solvent like n-hexane.
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Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.
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Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate.
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Collect the fractions and analyze them by TLC to identify the fractions containing the pure stigmasta-4-en-3-one.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
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The identity and purity of the final product can be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
Enzymatic Pathway
The biotransformation of β-sitosterol to stigmasta-4-en-3-one is a two-step enzymatic reaction catalyzed by cholesterol oxidase.
Caption: Enzymatic conversion of β-sitosterol to Stigmasta-4-en-3-one.
Experimental Workflow
The following diagram illustrates the general workflow for the production and purification of stigmasta-4-en-3-one.
References
- 1. researchgate.net [researchgate.net]
- 2. [Bioconversion of beta-sitosterol and its complex esters by Rhodococcus actinobacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Stigmasta-4,25-dien-3-one Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Stigmasta-4,25-dien-3-one extraction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for obtaining this compound?
A1: this compound can be obtained through two primary routes: direct extraction from plant sources and biotransformation of more abundant phytosterols like β-sitosterol. Biotransformation using microorganisms such as Rhodococcus species often results in higher and more specific yields.
Q2: Which solvents are most effective for extracting this compound from plant materials?
A2: Non-polar or moderately polar solvents are generally effective for extracting phytosterols. Commonly used solvents include hexane, petroleum ether, ethyl acetate, and ethanol.[1] The optimal solvent or solvent mixture often needs to be determined empirically based on the specific plant matrix.
Q3: What are the advantages of Ultrasonic-Assisted Extraction (UAE) for phytosterols?
A3: UAE utilizes high-frequency sound waves to disrupt plant cell walls, which can lead to a significant reduction in extraction time and an increase in yield compared to traditional methods like maceration or Soxhlet extraction.[1]
Q4: How can I purify the crude extract to isolate this compound?
A4: Column chromatography is a standard method for purifying phytosterols from a crude extract. Silica gel is a common stationary phase, and the mobile phase is typically a gradient of non-polar and moderately polar solvents, such as a hexane-ethyl acetate mixture.
Q5: What analytical techniques are suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the quantification of phytosterols.[2] For GC-MS analysis, derivatization to form trimethylsilyl (TMS) ethers is a common practice.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Troubleshooting Step |
| Inefficient cell wall disruption | Ensure the plant material is finely ground to a consistent particle size. For some matrices, pre-treatment with enzymes or physical methods like sonication can improve cell wall breakage. |
| Inappropriate solvent selection | The polarity of the extraction solvent is critical. Experiment with a range of solvents from non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate, ethanol) or mixtures thereof to find the optimal system for your plant material. |
| Insufficient extraction time or temperature | For maceration, ensure adequate time for solvent penetration. For methods like Soxhlet, ensure the temperature is appropriate and the cycles are sufficient. Be aware that prolonged exposure to high temperatures can degrade some phytosterols. |
| Formation of emulsions during liquid-liquid extraction | Emulsions can trap the target compound. Try adding a saturated salt solution (brine) to break the emulsion or use centrifugation to separate the layers. |
| Compound degradation | Phytosterols can be sensitive to heat, light, and oxygen.[2] Store samples in the dark, at low temperatures, and consider using an inert atmosphere (e.g., nitrogen) during extraction and storage. |
Poor Purity After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system | The polarity of the mobile phase is crucial for good separation. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. A gradient elution may be necessary for complex mixtures. |
| Column overloading | Loading too much crude extract onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Irregular column packing | Air bubbles or cracks in the column bed will lead to channeling and poor separation. Ensure the column is packed uniformly and the silica gel is fully settled before loading the sample. |
| Co-elution with similar compounds | If this compound co-elutes with other structurally similar phytosterols, consider using a different stationary phase (e.g., alumina, silver nitrate impregnated silica) or a different solvent system. Preparative HPLC may be necessary for very difficult separations. |
| Compound degradation on silica gel | Some compounds are unstable on acidic silica gel. If you suspect degradation, you can neutralize the silica gel by washing it with a solvent containing a small amount of a weak base like triethylamine. |
Data on Phytosterol Extraction Methods
The following table summarizes the yield of total phytosterols from different plant sources using various extraction techniques. While not specific to this compound, this data provides a useful comparison of the efficiencies of different methods.
| Extraction Method | Plant Source | Solvent | Yield of Total Phytosterols | Reference |
| Soxhlet | Cocoa Butter | Petroleum Ether | 4960 ± 0.01 µg/g | [3] |
| Ultrasonic-Assisted Extraction (UAE) | Cocoa Butter | Ethanol | 5106 ± 0.02 µg/g | [3] |
| Supercritical CO₂ Extraction | Cocoa Butter | CO₂ with Ethanol | 6441 ± 0.11 µg/g | [3] |
| Soxhlet | Kalahari Melon Seeds | Petroleum Ether | 431.1 mg/100 g | [3] |
| Supercritical CO₂ Extraction | Kalahari Melon Seeds | CO₂ | 1063.6 mg/100 g | [3] |
| Maceration | Himalayan Walnuts | n-Hexane | Lower Yield | [3] |
| Ultrasonic-Assisted Extraction (UAE) | Himalayan Walnuts | n-Hexane | 63.68% oil yield, 441.63 mg/kg β-sitosterol | [3] |
Experimental Protocols
Protocol 1: Generalized Solvent Extraction of this compound from Plant Material
This protocol is a general guideline and may require optimization for specific plant materials.
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Preparation of Plant Material:
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Dry the plant material (e.g., leaves, bark) at a controlled temperature (e.g., 40-50°C) to a constant weight.
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Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
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Choose an appropriate extraction method (e.g., maceration, Soxhlet, or UAE).
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For Maceration: Soak the powdered plant material in a suitable solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours with occasional stirring.
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For Soxhlet: Place the powdered material in a thimble and extract with the chosen solvent for 6-8 hours.
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For UAE: Suspend the powdered material in the solvent and sonicate in an ultrasonic bath at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.
-
-
Filtration and Concentration:
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Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
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Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Purification by Column Chromatography:
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Prepare a silica gel (60-120 mesh) column in a non-polar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
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Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
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Collect fractions and monitor them by TLC.
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Combine the fractions containing the pure this compound and evaporate the solvent.
-
-
Crystallization (Optional):
-
Dissolve the purified compound in a minimal amount of a hot solvent (e.g., methanol or acetone) and allow it to cool slowly to obtain crystals.
-
Filter the crystals and wash with a small amount of cold solvent.
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Dry the crystals under vacuum.
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Protocol 2: Biotransformation of β-Sitosterol to this compound
This protocol is based on the use of Rhodococcus species.
-
Microorganism and Culture Conditions:
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Use a suitable strain of Rhodococcus, for example, Rhodococcus erythropolis.
-
Prepare a seed culture by inoculating the microorganism into a suitable growth medium and incubating at 30°C with shaking for 24-48 hours.
-
-
Biotransformation Medium:
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Prepare a fermentation medium containing a carbon source, nitrogen source, and mineral salts.
-
Sterilize the medium by autoclaving.
-
-
Substrate Preparation:
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Prepare a solution of β-sitosterol. To enhance solubility, it can be mixed with a surfactant like Tween-80 and a carrier like β-cyclodextrin.[4] Sterilize this mixture.
-
-
Biotransformation:
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Inoculate the fermentation medium with the seed culture.
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Add the sterilized β-sitosterol substrate to the culture.
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Incubate the culture at 30°C with shaking for 5-7 days. Parameters like dissolved oxygen should be monitored and controlled.[4]
-
-
Extraction of Product:
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After the incubation period, acidify the culture broth to pH 2.0.
-
Extract the product from the broth using an equal volume of a solvent like ethyl acetate. Repeat the extraction 2-3 times.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude product using silica gel column chromatography as described in Protocol 1.
-
Visualizations
Caption: Workflow for solvent extraction of this compound.
Caption: Workflow for biotransformation to this compound.
Caption: Potential mechanism of this compound's cytotoxic effects.
References
Technical Support Center: Stigmasta-4,25-dien-3-one Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Stigmasta-4,25-dien-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound, like many steroids, revolve around its low polarity, potential for co-elution with structurally similar impurities, and susceptibility to degradation under certain conditions. Key issues include resolving it from other steroidal intermediates or byproducts from its synthesis or extraction, and managing its solubility in various solvent systems used for chromatography.
Q2: What is the recommended starting point for developing a purification method for a crude extract containing this compound?
A2: A logical starting point is to use a combination of chromatographic techniques. A typical workflow begins with liquid-liquid extraction to partition the steroid into an organic phase.[1] This is often followed by column chromatography, such as Solid Phase Extraction (SPE) for initial cleanup, and then high-performance liquid chromatography (HPLC) for final purification. The choice of stationary and mobile phases is critical and should be optimized based on the polarity of the compound and its impurities.
Q3: How can I improve the resolution of this compound from its isomers or other closely related steroids?
A3: Achieving good resolution between steroidal isomers often requires optimization of the chromatographic conditions. Consider the following:
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Stationary Phase: A less retentive column might be beneficial. Normal-phase chromatography on silica or alumina, or reversed-phase chromatography using C18 or C8 columns are common choices for steroids.[2]
-
Mobile Phase: Fine-tuning the solvent gradient (in HPLC) or the solvent mixture (in column chromatography) is crucial. Small changes in the percentage of a polar modifier can significantly impact resolution.
-
Technique: Techniques like thin-layer chromatography (TLC) can be used for rapid method development and to screen for optimal solvent systems before scaling up to column chromatography or HPLC.[2]
Q4: Are there any known stability issues with this compound that I should be aware of during purification?
A4: While specific degradation pathways for this compound are not extensively documented in the provided results, steroids with enone functionalities can be sensitive to light, strong acids, and bases. It is advisable to protect the compound from prolonged exposure to UV light and to use neutral pH conditions during extraction and chromatography whenever possible. Some steroids are also prone to oxidation.
Q5: What analytical techniques are best for confirming the purity of the final product?
A5: A combination of spectroscopic and spectrometric methods is recommended. High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.[1] 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will elucidate the structure and confirm the absence of impurities. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the carbonyl group of the ketone.[3] Purity is often assessed by HPLC with a UV or evaporative light scattering detector (ELSD).
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Poor Recovery After Extraction | Incomplete partitioning of the steroid into the organic solvent. | - Use a solvent of appropriate polarity. For steroids, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are often effective.[1]- Perform multiple extractions to ensure quantitative transfer.- Adjust the pH of the aqueous phase to suppress any potential ionization of the steroid, though this is less of a concern for neutral steroids like this compound. |
| Co-elution of Impurities in Chromatography | The polarity of the impurity is very similar to this compound. | - Optimize the mobile phase composition. For reversed-phase HPLC, try small changes in the organic solvent (e.g., acetonitrile vs. methanol) or the percentage of the organic modifier.- Change the stationary phase to one with a different selectivity (e.g., from C18 to a phenyl-hexyl column).- Consider using a different chromatographic technique, such as normal-phase chromatography. |
| Low Yield from Column Chromatography | The compound is irreversibly adsorbed onto the stationary phase. | - Ensure the column is properly conditioned before loading the sample.[4]- Add a small amount of a more polar solvent to the sample solvent to improve solubility and reduce strong interactions with the stationary phase.- Use a less active stationary phase (e.g., deactivated silica gel). |
| Peak Tailing in HPLC | Overloading of the column or secondary interactions with the stationary phase. | - Reduce the amount of sample injected onto the column.- Ensure the sample is fully dissolved in the mobile phase before injection.- Add a competitive agent to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic compounds, though likely not necessary for this steroid). |
| Presence of Unexpected Peaks in the Final Product Analysis | Degradation of the compound during purification or analysis. | - Protect the sample from light and heat during all steps.- Use freshly prepared solvents.- For mass spectrometry, consider using a "softer" ionization technique like Electrospray Ionization (ESI) to minimize in-source fragmentation.[1] |
Experimental Protocols
General Protocol for Solid Phase Extraction (SPE) Cleanup of a Steroid Sample
This protocol provides a general guideline for the cleanup of a steroid-containing organic extract using a reversed-phase SPE cartridge.
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Column Conditioning: Condition the SPE column (e.g., C18) by passing a polar organic solvent like methanol or acetonitrile through it, followed by the solvent used to dissolve the sample.[4]
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE column. A slow flow rate is recommended to ensure proper binding.
-
Washing: Wash the column with a weak solvent (a higher percentage of water or a less polar organic solvent in normal phase) to elute weakly bound, more polar impurities.[4]
-
Elution: Elute the target compound, this compound, using a stronger, less polar solvent (e.g., a higher percentage of acetonitrile or methanol in reversed-phase).
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the purified compound.
Visualizations
Logical Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic for Poor Chromatographic Resolution
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
Technical Support Center: Overcoming Poor Solubility of Stigmasta-4,25-dien-3-one in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Stigmasta-4,25-dien-3-one during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in aqueous assay systems?
A1: The main difficulties arise from its hydrophobic nature, leading to low aqueous solubility. This can result in compound precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays, ultimately leading to unreliable and non-reproducible experimental outcomes.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: For initial solubilization, water-miscible organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions (e.g., 10-50 mM).[1] It is crucial to keep the final concentration of the co-solvent low in biological assays to avoid solvent-induced toxicity.[1]
Q3: How can I prevent my compound from precipitating when I dilute it into an aqueous assay buffer?
A3: To avoid precipitation, add the DMSO stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid and uniform dispersion.[1] The final concentration of DMSO should ideally be kept at or below 0.5%.[1] Additionally, consider the use of surfactants or cyclodextrins to enhance solubility in the final assay medium.[2]
Q4: Can the poor solubility of this compound affect its observed biological activity?
A4: Yes, poor solubility can lead to an underestimation of the compound's true potency. If the compound precipitates out of solution, the actual concentration exposed to the biological target will be lower than the nominal concentration, leading to inaccurate IC50 or EC50 values.
Q5: Are there any alternative formulation strategies to improve the solubility of this compound for in vivo studies?
A5: For in vivo applications, several advanced formulation strategies can be employed. These include the use of co-solvents, cyclodextrins (which can form inclusion complexes), and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[2][3][4] These approaches can enhance the bioavailability of poorly soluble compounds.[2]
Troubleshooting Guide
Problem: Compound Precipitation Observed During Experiment
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the assay medium.
-
The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.
-
Temperature fluctuations are affecting compound solubility.
-
Interaction with components in the assay medium (e.g., proteins, salts) is causing precipitation.
Solutions:
-
Reduce Final Concentration: Decrease the working concentration of this compound in the assay.
-
Optimize Co-solvent Concentration: While keeping it below toxic levels, determine the minimal co-solvent concentration required to maintain solubility.
-
Incorporate Solubilizing Excipients:
-
Use Low-Binding Plasticware: To minimize loss of the compound due to adsorption to plastic surfaces, use siliconized or low-binding microplates and tubes.[1]
Problem: Inconsistent or Non-Reproducible Assay Results
Possible Causes:
-
Incomplete dissolution of the stock solution.
-
Precipitation of the compound during serial dilutions or in the final assay plate.
-
Adsorption of the hydrophobic compound to plasticware.
Solutions:
-
Ensure Complete Dissolution of Stock: After dissolving this compound in 100% DMSO, visually inspect the solution for any particulates. Gentle warming or brief sonication may aid dissolution.[1]
-
Prepare Fresh Dilutions: Prepare fresh working solutions from the stock for each experiment to avoid issues with compound stability or precipitation over time.
-
Include a Blocking Agent: For assays involving proteins, adding a blocking agent like bovine serum albumin (BSA) can help to saturate non-specific binding sites on plasticware.[1]
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Solubilizing Agents
| Solubilizing Agent | Vehicle | Typical Stock Concentration | Recommended Final Assay Concentration | Notes |
| DMSO | - | 10-50 mM | ≤ 0.5% (v/v) | A common co-solvent for initial stock preparation.[1] |
| Tween® 80 | Aqueous Buffer | 1-10% (w/v) | 0.01-0.1% (w/v) | A non-ionic surfactant that forms micelles.[2] |
| HP-β-Cyclodextrin | Aqueous Buffer | 10-40% (w/v) | 1-10 mM | Forms inclusion complexes to enhance solubility.[2] |
Experimental Protocols
Detailed Methodology for a Cell-Based Cytotoxicity Assay
This protocol outlines a method for assessing the cytotoxicity of this compound against a cancer cell line (e.g., HepG2), incorporating steps to address its poor solubility.
1. Preparation of High-Concentration Stock Solution: a. Weigh the desired amount of this compound in a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a 20 mM stock solution. c. Vortex vigorously for 2-3 minutes until the compound is fully dissolved. A brief sonication in a water bath can be used to facilitate dissolution.[1] d. Visually confirm the absence of particulates against a light source.
2. Preparation of Working Solutions: a. Perform serial dilutions of the 20 mM stock solution in 100% DMSO to create intermediate stocks. b. To prepare the final working solutions, dilute the intermediate stocks into pre-warmed cell culture medium, ensuring the final DMSO concentration does not exceed 0.5%. For example, add 2 µL of a 100X intermediate stock to 198 µL of medium. c. Immediately vortex the working solutions upon adding the DMSO stock to prevent precipitation.[1]
3. Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. The following day, remove the old medium and replace it with the freshly prepared working solutions containing different concentrations of this compound. Include a vehicle control (medium with 0.5% DMSO).
4. Cytotoxicity Assessment (MTT Assay): a. Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours). b. Following incubation, add MTT reagent to each well and incubate for 3-4 hours to allow for formazan crystal formation. c. Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol). d. Read the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Experimental workflow for a cell-based cytotoxicity assay with a poorly soluble compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
How to increase the stability of Stigmasta-4,25-dien-3-one in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the stability of Stigmasta-4,25-dien-3-one in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems you might encounter related to the instability of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected loss of compound concentration over a short period. | Adsorption to container surfaces. | Use low-adhesion polypropylene or glass vials. For critical applications, consider silanized glassware. The addition of a small percentage of serum protein to the solution can also mitigate adsorption.[1] |
| Appearance of new, unidentified peaks in HPLC analysis after storage. | Chemical degradation (e.g., oxidation, hydrolysis, or isomerization). | Implement the stabilization strategies outlined in the FAQs below, such as optimizing pH, using antioxidants, and protecting from light. |
| Variability in experimental results between batches of prepared solutions. | Inconsistent storage conditions or preparation methods. | Standardize your protocol for solution preparation and storage. Ensure all solutions are stored under the same conditions (temperature, light exposure, and atmosphere). |
| Discoloration or precipitation in the solution upon storage. | Significant degradation leading to the formation of insoluble byproducts or polymerization. | Discard the solution. Re-evaluate the solvent system and storage conditions. Consider preparing fresh solutions more frequently. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, stemming from its chemical structure which includes a conjugated dienone system. These factors include:
-
pH: Steroids can be sensitive to both acidic and alkaline conditions, which can catalyze hydrolysis or isomerization.[2] For steroid ketones, maintaining a neutral to slightly acidic pH is often beneficial.
-
Oxidation: The double bonds in the dienone system are susceptible to oxidation, especially in the presence of oxygen and trace metal ions. This can lead to the formation of epoxides and other oxygenated derivatives.
-
Light Exposure (Photodegradation): The conjugated π-system in the dienone structure can absorb UV light, leading to photochemical reactions such as isomerization, cyclization, or the formation of photohydration products.[3]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.
-
Solvent: The choice of solvent can influence the stability. Protic solvents may participate in degradation reactions, while certain organic solvents might contain impurities (like peroxides in aged ethers) that can initiate degradation.
Q2: What is the optimal pH range for storing solutions of this compound?
A2: While the optimal pH for this compound has not been definitively established in the literature, for many steroid compounds, a pH range of 6.0 to 7.5 is generally recommended to minimize acid- or base-catalyzed degradation. It is advisable to perform a preliminary pH stability study for your specific experimental conditions and solvent system.
Q3: How can I protect my this compound solution from oxidative degradation?
A3: To minimize oxidation, several precautions should be taken:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen.
-
Inert Atmosphere: Store the solution under an inert atmosphere. This can be achieved by blanketing the headspace of the storage vial with nitrogen or argon before sealing.
-
Use of Antioxidants: The addition of a suitable antioxidant can be effective. Common choices for organic solutions include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%). For aqueous solutions, ascorbic acid or sodium metabisulfite could be considered, but compatibility and potential for side reactions should be evaluated.
Q4: Are there specific recommendations for storing solutions to prevent photodegradation?
A4: Yes, given the dienone structure, protection from light is critical.
-
Use Amber Vials: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to block UV and visible light.
-
Minimize Light Exposure During Handling: When working with the solution, do so in a dimly lit area or under yellow light to the extent possible.
Q5: What is the recommended storage temperature for this compound solutions?
A5: To slow down the rate of chemical degradation, it is recommended to store solutions at low temperatures. For short-term storage (days to a week), refrigeration at 2-8 °C is suitable. For long-term storage, freezing at -20 °C or -80 °C is recommended. When using frozen solutions, allow them to thaw completely and equilibrate to room temperature before use to ensure homogeneity. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use vials before freezing.
Q6: Can the choice of solvent impact the stability of this compound?
A6: Absolutely. The solvent can directly participate in degradation or contain impurities that accelerate it.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to minimize contaminants.
-
Peroxide-Free Solvents: For solvents prone to peroxide formation (e.g., THF, diethyl ether), use freshly opened bottles or test for and remove peroxides before use.
-
Aprotic Solvents: In general, aprotic solvents like acetonitrile, DMSO, or DMF may be preferred over protic solvents like alcohols, especially if hydrolysis is a concern. However, the choice of solvent will also depend on the requirements of your experiment.
Q7: What are chelating agents and can they help improve stability?
A7: Chelating agents are molecules that can bind to metal ions. Trace metal ions, often present as impurities in solvents or from lab equipment, can catalyze oxidative degradation. The addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and thus inhibit their catalytic activity. A typical concentration for EDTA would be in the low micromolar range.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and resolving it from any degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water (or a suitable buffer, e.g., phosphate buffer at pH 7) and an organic solvent like acetonitrile or methanol is recommended.
-
Detection: UV detection at the λmax of this compound is appropriate.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, perform a forced degradation study. Expose solutions of this compound to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Visualizations
Caption: Key factors contributing to the degradation of this compound in solution.
Caption: Recommended workflow for preparing and storing stable solutions of this compound.
References
Technical Support Center: Optimizing HPLC Separation of Stigmasta-4,25-dien-3-one Isomers
Welcome to the technical support center for the HPLC separation of Stigmasta-4,25-dien-3-one isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential isomers of this compound that I might encounter?
A1: this compound has a complex structure prone to isomerism. The primary isomers of concern during separation are:
-
Stereoisomers: The steroid backbone contains multiple chiral centers, leading to the possibility of various diastereomers and enantiomers.
-
Positional Isomers: The location of the double bond at C25 can potentially shift to adjacent carbons (e.g., C24), creating positional isomers.
-
E/Z (Geometric) Isomers: The double bond at the C25 position in the side chain can exist as either E (entgegen) or Z (zusammen) isomers, which will have different spatial arrangements and potentially different retention times in HPLC.
Q2: Which type of HPLC is most suitable for separating this compound isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective technique for the separation of steroid isomers. For enantiomeric resolution, chiral HPLC is necessary.
Q3: What are the critical parameters to optimize for better separation of these isomers?
A3: The key parameters to focus on for optimizing peak resolution in HPLC are the retention factor (k), selectivity (α), and column efficiency (N). Adjusting the mobile phase composition, stationary phase, and column temperature can significantly impact these factors and improve separation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Overlapping Peaks | 1. Inappropriate mobile phase composition. 2. Unsuitable column chemistry. 3. Suboptimal temperature. 4. Flow rate is too high. | 1. Adjust the organic modifier (acetonitrile or methanol) percentage. A lower percentage of organic solvent generally increases retention. 2. Try a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity.[2] For enantiomers, a chiral stationary phase is required. 3. Optimize the column temperature. Lower temperatures can sometimes improve resolution but may increase analysis time. 4. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Peak Tailing | 1. Active sites on the column packing. 2. Column overload. 3. Incompatible sample solvent. 4. Dead volume in the system. | 1. Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. 2. Reduce the injection volume or the sample concentration. 3. Dissolve the sample in the mobile phase whenever possible. 4. Check all fittings and connections for proper installation to minimize dead volume. |
| Peak Fronting | 1. Column overload. 2. Sample solvent is stronger than the mobile phase. | 1. Dilute the sample or decrease the injection volume. 2. Ensure the sample solvent is weaker than or the same as the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. 4. Pump issues (e.g., leaks, air bubbles). | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has degraded. 4. Check the pump for leaks and purge the system to remove air bubbles.[3] |
| High Backpressure | 1. Blockage in the system (e.g., column frit, tubing). 2. Precipitated buffer in the mobile phase. 3. High mobile phase viscosity. | 1. Reverse flush the column (if permissible by the manufacturer). Check for blockages in tubing and filters. 2. Ensure the buffer is fully dissolved and compatible with the organic solvent percentage. 3. Consider using a less viscous organic modifier (e.g., acetonitrile instead of methanol) or increasing the column temperature. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC for Diastereomers and Positional Isomers
This method is a starting point for separating diastereomers and positional isomers of this compound.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 85:15 (v/v) Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (can be optimized) |
| Detection | UV at 240-254 nm (due to the α,β-unsaturated ketone chromophore) |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. |
Optimization Notes:
-
To increase retention and potentially improve the resolution of closely eluting peaks, decrease the percentage of acetonitrile.
-
If isocratic elution does not provide adequate separation, a gradient elution from a lower to a higher concentration of acetonitrile can be employed.
-
Experiment with methanol as the organic modifier, as it can offer different selectivity compared to acetonitrile.
Protocol 2: Chiral HPLC for Enantiomeric Resolution
This protocol is designed for the separation of enantiomers of this compound. Chiral separations often require significant method development.
| Parameter | Recommended Condition |
| Column | Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like cellulose or amylose derivatives) |
| Mobile Phase | Typically a non-polar mobile phase such as Hexane:Isopropanol (e.g., 90:10 v/v). Modifiers like ethanol or small amounts of an acid or base may be added to improve peak shape and resolution. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV at 240-254 nm |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent. |
Optimization Notes:
-
The choice of chiral stationary phase is critical and often empirical. Screening several different chiral columns is recommended.
-
The ratio of hexane to alcohol in the mobile phase has a significant impact on retention and resolution.
-
Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape for acidic or basic analytes, respectively, though this compound is neutral.
Visualizations
Logical Workflow for HPLC Method Development
Caption: A logical workflow for developing an HPLC method for isomer separation.
Troubleshooting Flowchart for Poor Peak Resolution
Caption: A troubleshooting flowchart for addressing poor peak resolution in HPLC.
Phytosterol Metabolism Context
While a specific signaling pathway for this compound is not well-documented, it is a phytosterol. Phytosterols are known to influence cholesterol metabolism. The following diagram illustrates the general context of phytosterol interaction with cholesterol absorption.
Caption: General overview of phytosterol interaction with cholesterol absorption in the intestine.[4][5][6][7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. agilent.com [agilent.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Phytosterols | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stigmasta-4,25-dien-3-one Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Stigmasta-4,25-dien-3-one and related steroidal compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected major ions in the mass spectrum of this compound?
The mass spectrum of this compound (molecular weight: 410.67 g/mol ) will vary significantly depending on the ionization technique used. In Electron Ionization (EI) mass spectrometry, you can expect to see a molecular ion peak (M⁺˙) at m/z 410, although it may be of low intensity. More prominent peaks will correspond to fragment ions resulting from characteristic cleavages of the steroid backbone and side chain. In softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 411 will be the dominant ion in the full scan spectrum.
Q2: Why is the molecular ion peak (M⁺˙) weak or absent in the EI mass spectrum?
The molecular ion of many steroids is energetically unstable and prone to extensive fragmentation upon electron ionization.[1] The 70 eV typically used in EI-MS is significantly higher than the ionization potential of most organic molecules, leading to the rapid breakdown of the molecular ion into more stable fragment ions.[1] For α,β-unsaturated 3-keto steroids, this instability is a known characteristic.[2]
Q3: What are the common fragmentation pathways for this type of steroid?
The fragmentation of the stigmastane skeleton is influenced by the 3-keto-4-ene functionality and the side chain. Key fragmentation pathways include:
-
Cleavage of the Side Chain: Loss of the side chain or parts of it is a very common fragmentation pathway for sterols.
-
Ring Cleavages: The steroid nucleus can undergo characteristic cleavages, particularly around the A, B, and D rings. For 3-oxo-4-ene steroids, specific fragment ions are known to arise from these cleavages.[3]
-
Loss of Small Neutral Molecules: While this compound lacks a hydroxyl group, in related sterols, the loss of water (H₂O) is a primary fragmentation step.
Q4: How do different ionization techniques (EI vs. ESI) affect the fragmentation?
-
Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation. It is useful for structural elucidation by providing a detailed fragmentation pattern, which can act as a fingerprint for the molecule. However, the molecular ion may be weak or absent.[1]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in minimal fragmentation in the source.[4] It is ideal for determining the molecular weight of the analyte, as the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) will be the most abundant ions. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation for structural information.[4]
Q5: What is the influence of the double bond at C-25 in the side chain on the fragmentation pattern?
The presence of the double bond at C-25 can influence the fragmentation of the side chain. Allylic cleavages (cleavage of the bond adjacent to the double bond) are often favored, which can lead to characteristic fragment ions that help to pinpoint the location of this unsaturation.
Troubleshooting Guide
Problem: I don't see the molecular ion peak.
-
Possible Cause: The molecular ion is unstable and has completely fragmented. This is common for steroids in EI-MS.[5]
-
Solution:
-
Check for Characteristic Fragments: Look for expected high-mass fragments, such as the loss of the side chain.
-
Use a Softer Ionization Technique: If available, switch to ESI or Chemical Ionization (CI). These methods impart less energy to the molecule, making the molecular ion (or protonated molecule) more likely to be observed.[5]
-
Lower the Electron Energy in EI-MS: Reducing the electron energy from 70 eV can sometimes preserve the molecular ion, although this will also reduce overall ion intensity.[6]
-
Check for Adduct Ions: In ESI or APCI, you might be forming adducts with sodium ([M+Na]⁺) or other cations instead of the protonated molecule.
-
Problem: I see unexpected peaks at [M-2]⁺ and [M-4]⁺.
-
Possible Cause: In-source oxidation of the analyte, which is particularly common with Atmospheric Pressure Chemical Ionization (APCI).[7] This can lead to the formation of ions corresponding to the loss of 2 or 4 hydrogen atoms.
-
Solution:
-
Optimize Source Conditions: Adjust the source temperature and other parameters to minimize in-source reactions.
-
Switch Ionization Method: If possible, use ESI, which is generally less prone to causing such artifacts.
-
Sample Purity: Ensure the sample is pure and free from oxidizing contaminants.
-
Problem: My signal-to-noise ratio is very low.
-
Possible Cause: Low ionization efficiency of the steroid, insufficient sample concentration, or matrix effects from the sample solvent or co-eluting compounds.[8][9]
-
Solution:
-
Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, the signal will be weak.[8]
-
Optimize Ionization: Experiment with different ionization sources (ESI, APCI) and tune the source parameters.[8] For ESI, try adding a small amount of an acid (e.g., formic acid) to the mobile phase to promote protonation.
-
Chemical Derivatization: For GC-MS analysis, derivatizing the keto group can improve volatility and ionization efficiency.[10] For LC-MS, derivatization can be used to add a permanently charged group to the molecule, significantly enhancing ESI response.[11]
-
Improve Chromatography: Enhance the separation to reduce co-elution with interfering substances from the sample matrix.
-
Problem: I am having trouble distinguishing between isomers.
-
Possible Cause: Isomers often produce very similar mass spectra, especially in full scan mode.
-
Solution:
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the precursor ion. Isomers will often yield different fragment ions or different relative abundances of the same fragments, allowing for their differentiation.
-
Chromatographic Separation: Optimize your liquid chromatography (LC) or gas chromatography (GC) method to achieve baseline separation of the isomers before they enter the mass spectrometer.
-
Cationization: The use of silver cationization in ESI-MS can produce distinctive and predictable fragmentation patterns that help differentiate steroid regioisomers.[3][12]
-
Problem: I suspect contamination in my sample.
-
Possible Cause: Contamination from solvents, glassware, or co-extraction of highly abundant related compounds like cholesterol. Cholesterol is a known source of artifactual steroid precursors during sample preparation and analysis.[13]
-
Solution:
-
Run a Blank: Analyze a solvent blank to identify background ions originating from your system and solvents.
-
Use High-Purity Solvents: Always use LC-MS or GC-MS grade solvents.
-
Improve Sample Preparation: Incorporate a robust sample cleanup step (e.g., Solid Phase Extraction - SPE) to remove interfering compounds like cholesterol before analysis.
-
Experimental Protocols
General Protocol for LC-MS/MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions to re-equilibrate.
-
-
Mass Spectrometry (ESI Positive Mode):
-
Scan Mode: Full scan (e.g., m/z 100-500) to identify the [M+H]⁺ ion at m/z 411.
-
MS/MS Mode: Product ion scan of the precursor ion at m/z 411. Use a collision energy (CE) ramp to find the optimal energy for fragmentation.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the analyte.
-
Protocol for GC-MS Analysis with Derivatization
-
Derivatization:
-
Evaporate the solvent from the sample under a stream of nitrogen.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of pyridine.
-
Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether.
-
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a moderate temperature (e.g., 180°C), then ramp up to a high temperature (e.g., 300°C) to elute the derivatized steroid.
-
-
Mass Spectrometry (EI Mode):
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-600.
-
Source Temperature: 230°C.
-
Quantitative Data Summary
Table 1: Predicted Key Fragment Ions for this compound in EI-MS
| m/z (Nominal) | Proposed Fragment Structure/Loss | Notes |
| 410 | [M]⁺˙ | Molecular Ion |
| 395 | [M - CH₃]⁺ | Loss of a methyl group (likely C18 or C19) |
| 297 | [M - C₈H₁₅]⁺ | Cleavage of the side chain at C17-C20 |
| 124 | C₈H₁₂O⁺ | Characteristic fragment of the A and B rings for 3-keto-4-ene steroids |
| 113 | C₈H₁₇⁺ | Side chain fragment |
Table 2: Predicted Key Fragment Ions for this compound in ESI-MS/MS of [M+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Notes |
| 411 | 393 | H₂O | In-source water loss can sometimes be observed |
| 411 | 299 | C₈H₁₄ | Loss of a significant portion of the side chain |
| 411 | 123 | C₁₈H₃₂O | Fragment containing the A and B rings |
Visualizations
Caption: Hypothetical EI-MS fragmentation pathway.
Caption: General experimental workflow for steroid analysis.
Caption: Troubleshooting logic for common MS issues.
References
- 1. Low-energy electron ionization optimization for steroidomics analysis using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization mass spectrometry for identification and structural characterization of pregnane glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Low-energy electron ionization optimization for steroidomics analysis using high-resolution mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gmi-inc.com [gmi-inc.com]
- 9. longdom.org [longdom.org]
- 10. Gas chromatography properties and mass spectrometry fragmentation of anabolic androgenic steroids in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
Enhancing the resolution of Stigmasta-4,25-dien-3-one NMR signals
Welcome to the technical support center for resolving NMR signals of Stigmasta-4,25-dien-3-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the proton NMR signals in the aliphatic region of my this compound spectrum so poorly resolved?
A1: The complex stereochemistry and numerous non-equivalent methylene and methine protons in the steroid skeleton lead to significant signal overlap in the 1D ¹H NMR spectrum. This "hump" or "envelope" of resonances is a common issue in steroid analysis, making it difficult to distinguish individual proton signals.[1][2]
Q2: I'm observing broad signals. What are the potential causes and solutions?
A2: Broad signals can arise from several factors including sample aggregation, the presence of paramagnetic impurities, or chemical exchange. To address this, ensure your sample is fully dissolved and consider filtering it. Using a metal chelator like EDTA can help remove paramagnetic ions. If chemical exchange is suspected, temperature variation studies might be beneficial.
Q3: How can I improve the signal-to-noise ratio for my dilute sample of this compound?
A3: For dilute samples, increasing the number of scans is a straightforward approach. However, for significant improvements, utilizing a cryogenically cooled probe (CryoProbe) is highly recommended.[3][4][5][6] A CryoProbe can enhance sensitivity by a factor of four or more, enabling the acquisition of high-quality data on microgram quantities of your compound.[3][6]
Q4: Can changing the solvent help in resolving overlapping signals?
A4: Yes, changing the solvent can alter the chemical shifts of protons and potentially resolve overlapping signals. Solvents like deuterated benzene (C₆D₆) or pyridine-d₅ can induce different chemical shifts compared to the more common chloroform-d (CDCl₃), aiding in the separation of congested signals.
Troubleshooting Guides
Issue 1: Severe Signal Overlap in the ¹H NMR Spectrum
Symptoms:
-
A broad, unresolved "hump" between 1.0 and 2.5 ppm.[1]
-
Inability to accurately determine coupling constants and multiplicities for individual protons.
Solutions:
-
Increase Spectrometer Field Strength: Higher magnetic field strengths increase the chemical shift dispersion, leading to better separation of signals.[1][7] For complex molecules like steroids, a spectrometer of 600 MHz or higher is often recommended for improved resolution.[8]
-
Utilize 2D NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving overlapping signals by spreading the information into a second dimension.[9]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out the spin systems within the molecule.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons, providing excellent resolution by spreading proton signals along the wider carbon-13 chemical shift range.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is crucial for stereochemical assignments.[1][9]
-
-
Employ Lanthanide Shift Reagents (LSRs): Adding a small amount of a lanthanide shift reagent, such as Yb(fod)₃, can induce significant changes in the chemical shifts of nearby protons, thereby resolving overlapping signals.[10] The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion.[10]
Issue 2: Difficulty in Assigning Quaternary Carbons
Symptoms:
-
Missing or weak signals in the ¹³C NMR spectrum for quaternary carbons.
-
Inability to confirm the complete carbon skeleton.
Solutions:
-
Optimize ¹³C Acquisition Parameters: Increase the relaxation delay (d1) and the number of scans to ensure full relaxation and detection of quaternary carbons, which typically have longer relaxation times.
-
Use HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective method for assigning quaternary carbons by observing correlations from nearby protons.[8]
-
Consider the INADEQUATE Experiment: For challenging cases and when sufficient sample is available, the 1D or 2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) can unambiguously establish carbon-carbon connectivity.[1][4] The sensitivity of this experiment is significantly enhanced with the use of a CryoProbe.[3][4]
Experimental Protocols
Protocol 1: General 2D NMR Data Acquisition for this compound
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃. Filter the solution into a 5 mm NMR tube.
-
Spectrometer Setup: Use a spectrometer with a field strength of at least 500 MHz, preferably equipped with a CryoProbe. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate acquisition parameters.
-
COSY:
-
Use a standard gradient-selected COSY pulse sequence.
-
Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Set the number of scans to 4-8 per increment.
-
-
HSQC:
-
Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Optimize the spectral widths in both ¹H and ¹³C dimensions.
-
Set the number of scans to 2-4 per increment.
-
-
HMBC:
-
Use a gradient-selected HMBC pulse sequence.
-
Set the long-range coupling delay (typically optimized for 8 Hz).
-
Acquire 2048 data points in F2 and 256-512 increments in F1.
-
Set the number of scans to 8-16 per increment.
-
-
Data Processing: Process the data using appropriate window functions (e.g., sine-bell) and perform phase and baseline corrections.
Data Presentation
Table 1: Comparison of NMR Techniques for Resolving Overlapping Signals in Steroids
| Technique | Principle | Advantage | Disadvantage |
| High-Field NMR | Increases chemical shift dispersion in Hz.[7] | Directly improves signal separation.[7] | Higher cost of instrumentation. |
| 2D COSY | Correlates J-coupled protons.[9] | Establishes proton connectivity.[8] | Does not resolve singlets or isolated spin systems. |
| 2D HSQC | Correlates protons with directly attached heteronuclei (e.g., ¹³C).[9] | Excellent resolution due to large ¹³C chemical shift range.[11] | Only shows one-bond correlations. |
| 2D HMBC | Correlates protons with heteronuclei over 2-3 bonds.[8] | Crucial for assigning quaternary carbons and connecting fragments. | Longer experiment time; requires optimization of the long-range coupling delay. |
| Lanthanide Shift Reagents | Induces chemical shifts based on proximity to the reagent.[10] | Can resolve severe overlap in 1D spectra. | Can cause line broadening; quantitative analysis is difficult. |
| CryoProbe | Reduces thermal noise in the detection coil.[5] | Significant increase in signal-to-noise ratio.[3][6] | Higher initial and maintenance costs. |
Visualizations
Caption: Workflow for NMR analysis of this compound.
Caption: Troubleshooting logic for poor ¹H NMR signal resolution.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy | Modern NMR Approaches To The Structure Elucidation of Natural Products, Volume 1: Instrumentation and Software | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. Natural Products | Bruker [bruker.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. External Field Strength, Resolution and Sensitivity — Nanalysis [nanalysis.com]
- 8. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Proton nuclear magnetic resonance identification and discrimination of side chain isomers of phytosterols using a lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
Minimizing degradation of Stigmasta-4,25-dien-3-one during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Stigmasta-4,25-dien-3-one during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general stability of phytosterols, the primary factors contributing to the degradation of this compound are expected to be:
-
Oxidation: Exposure to oxygen is a major cause of degradation for steroidal compounds. This can be accelerated by the presence of light and elevated temperatures.
-
Temperature: Higher temperatures can significantly increase the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
pH: Although less information is available for this specific molecule, extremes in pH can lead to hydrolysis or other degradation pathways in related compounds.
Q2: What are the recommended storage conditions for this compound?
A2: While specific stability data for this compound is limited, recommendations for a closely related compound, Stigmasta-4,22-dien-3-one, provide a good starting point.[1] To minimize degradation, store this compound under the following conditions:
-
Solid Form (Powder): Store at -20°C for long-term stability.
-
In Solution: Store stock solutions at -80°C. For short-term storage (up to one month), -20°C may be acceptable.[1]
-
Light Protection: Always store in a light-resistant container (e.g., amber vials) to prevent photodegradation.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: I've observed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, such as yellowing, is often an indication of degradation, likely due to oxidation. This can be caused by improper storage, such as exposure to air and/or light over time. It is recommended to re-analyze the purity of the sample using a suitable analytical method like HPLC.
Q4: Can I repeatedly freeze and thaw my stock solution of this compound?
A4: Repeated freeze-thaw cycles are generally not recommended as they can accelerate degradation. It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Degradation of this compound. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions from a new stock. 3. Check the purity of the compound using HPLC. |
| Appearance of new peaks in my chromatogram. | Formation of degradation products. | 1. If using LC-MS, attempt to identify the mass of the new peaks to hypothesize potential degradation products (e.g., oxidation products). 2. Review the storage and handling procedures to identify potential causes of degradation. |
| Precipitation observed in the stock solution upon thawing. | Poor solubility or solvent evaporation. | 1. Gently warm the solution and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a fresh solution. 3. Ensure vials are properly sealed to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound. Method optimization will be required for specific instrumentation and degradation products.
1. Objective: To quantify the amount of this compound and detect the presence of degradation products.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
3. Method:
-
Preparation of Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Preparation of Sample Solution: Dissolve the this compound sample to be tested in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Scan for the optimal wavelength using a PDA detector, or use a common wavelength for similar compounds (e.g., 240 nm).
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Interpretation: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The presence of additional peaks indicates the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Potential degradation pathways.
Caption: Workflow for stability testing.
References
Technical Support Center: Stereochemical Confirmation of Stigmasta-4,25-dien-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the stereochemistry of Stigmasta-4,25-dien-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming the stereochemistry of this compound?
A1: The primary methods for unambiguously determining the stereochemistry of this compound and related stigmastane steroids are a combination of spectroscopic and crystallographic techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and particularly NOESY/ROESY) are crucial for determining the relative stereochemistry.
-
X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry, provided a suitable single crystal can be obtained.[1]
-
Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can provide information about the stereochemistry, especially when compared with known standards or computational predictions.
Q2: How can I assign the relative stereochemistry of the steroid nucleus using NMR?
A2: The relative stereochemistry of the fused ring system in this compound can be established using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. Key NOE correlations can reveal the spatial proximity of protons and thus the stereochemical arrangement. For instance, in related stigmastane steroids, NOESY cross-peaks are typically observed between specific axial and equatorial protons that define the chair or boat conformations of the rings and the orientation of substituents.[2][3]
Q3: What are the characteristic NMR signals for this compound?
A3: While a specific spectrum for this compound is not provided in the search results, based on analogous compounds like stigmast-4-en-3-one and stigmasta-4,22,25-trien-3-one, you can expect the following characteristic signals:
-
¹H NMR:
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An olefinic proton signal for H-4 as a singlet around δ 5.65-5.75 ppm.
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Signals for the two olefinic protons at C-25 and C-26.
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Tertiary methyl proton signals (H₃-18 and H₃-19).
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Secondary and primary methyl proton signals for the side chain.
-
-
¹³C NMR:
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A ketone carbonyl signal (C-3) around δ 199.7 ppm.
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Olefinic carbon signals for C-4, C-5, C-25, and C-26.
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Characteristic signals for the methyl carbons and the rest of the steroidal skeleton.
-
Q4: I am having trouble obtaining suitable crystals for X-ray crystallography. What can I do?
A4: Obtaining diffraction-quality crystals can be a rate-limiting step.[1] If you are facing difficulties, consider the following troubleshooting steps:
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Purity: Ensure your sample is of the highest possible purity. Impurities can inhibit crystal growth.
-
Solvent System: Experiment with a wide range of solvents and solvent combinations for recrystallization. Slow evaporation, vapor diffusion, and cooling crystallization are common techniques.
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Concentration: Systematically vary the concentration of your solution.
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High-Throughput Screening: If available, utilize high-throughput crystallization screening techniques to test a large number of conditions simultaneously.
Troubleshooting Guides
Issue 1: Ambiguous NOESY/ROESY Correlations
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Problem: The NOESY/ROESY data shows weak or overlapping cross-peaks, making it difficult to assign the relative stereochemistry.
-
Possible Causes:
-
Suboptimal NMR experimental parameters (e.g., mixing time).
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Molecular flexibility leading to averaged NOEs.
-
Sample concentration is too low or too high.
-
-
Solutions:
-
Optimize Mixing Time: Run a series of NOESY experiments with varying mixing times to find the optimal value for observing key correlations.
-
Use ROESY: For medium-sized molecules like steroids, ROESY can sometimes provide clearer results and help differentiate between true NOEs and spin diffusion artifacts.
-
Vary Temperature: Acquiring the spectrum at a lower temperature may reduce molecular motion and sharpen signals.
-
Adjust Concentration: Prepare fresh samples at different concentrations to find the best signal-to-noise ratio without causing aggregation.
-
Issue 2: Inconclusive Circular Dichroism (CD) Spectrum
-
Problem: The experimental CD spectrum is difficult to interpret or does not match predicted spectra.
-
Possible Causes:
-
The presence of impurities with strong CD signals.
-
Incorrect concentration measurement.
-
Inaccurate quantum chemical calculations for comparison.
-
-
Solutions:
-
Ensure Purity: Re-purify the sample using techniques like HPLC.
-
Accurate Concentration: Carefully determine the sample concentration, as this is critical for accurate CD measurements.
-
Computational Refinement: If using computational methods, ensure the correct stereoisomer is being modeled and that the level of theory and basis set are appropriate for the molecule. The use of the CD exciton chirality method can also be a powerful tool.[4]
-
Experimental Protocols
NMR Spectroscopy for Relative Stereochemistry
This protocol outlines the steps for acquiring and analyzing NMR data to determine the relative stereochemistry of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and signal dispersion.
-
Acquire a ¹³C NMR spectrum (and DEPT-135) to identify all carbon signals.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.
-
Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range proton-carbon correlations, which helps in assigning quaternary carbons and piecing together fragments.
-
Acquire a 2D ¹H-¹H NOESY or ROESY spectrum to determine through-space proton proximities. Use a range of mixing times (e.g., 300-800 ms for NOESY) to optimize the observation of key cross-peaks.
-
-
Data Analysis:
-
Use the COSY and HSQC/HMBC data to assign all proton and carbon signals.
-
Analyze the NOESY/ROESY spectrum for key correlations that define the stereochemistry of the ring junctions and the side chain. For example, look for correlations between the angular methyl groups (H₃-18 and H₃-19) and nearby axial protons.
-
Single-Crystal X-ray Crystallography for Absolute Stereochemistry
This protocol provides a general workflow for determining the absolute stereochemistry using X-ray crystallography.
-
Crystallization:
-
Ensure the sample of this compound is highly pure.
-
Screen for crystallization conditions using various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) and techniques (slow evaporation, vapor diffusion, layering).
-
Once crystals form, select a single crystal of suitable size and quality under a microscope.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration using the Flack parameter or by referencing a known chiral center if present.
-
Data Presentation
Table 1: Representative ¹³C NMR Chemical Shifts for a Stigmast-4-en-3-one Skeleton
| Carbon | Chemical Shift (δ) ppm (in CDCl₃) |
| C-1 | ~35.6 |
| C-2 | ~33.9 |
| C-3 | ~199.7 |
| C-4 | ~123.8 |
| C-5 | ~171.7 |
| C-10 | ~38.6 |
| C-13 | ~42.4 |
| C-18 | ~12.0 |
| C-19 | ~17.4 |
Note: These are representative values based on stigmast-4-en-3-one and may vary slightly for this compound.
Table 2: Representative ¹H NMR Chemical Shifts for a Stigmast-4-en-3-one Skeleton
| Proton | Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity |
| H-4 | ~5.72 | s |
| H₃-18 | ~0.72 | s |
| H₃-19 | ~1.18 | s |
Note: These are representative values based on stigmast-4-en-3-one and may vary slightly for this compound.
Visualizations
Caption: Experimental workflow for the stereochemical confirmation of this compound.
Caption: Logical relationship for determining relative stereochemistry using 2D NMR data.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 4. Highly oxygenated stigmastane-type steroids from the aerial parts of Vernonia anthelmintica Willd - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Stigmasta-4,25-dien-3-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Stigmasta-4,25-dien-3-one. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate the successful scale-up of this important steroidal compound.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and cost-effective starting material is stigmasterol, a readily available phytosterol isolated from sources like soybeans. β-sitosterol can also be used, but would require an additional step to introduce the C22 double bond if that feature is desired in a related final product.
Q2: What is the general synthetic strategy for producing this compound from stigmasterol?
The synthesis typically involves a two-stage process. The first stage focuses on the modification of the A-ring to create the α,β-unsaturated ketone functionality. The second stage involves the modification of the side chain to introduce the C25 double bond.
Q3: What is the Oppenauer oxidation and why is it used in this synthesis?
The Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones.[1] In this synthesis, it is used to convert the 3β-hydroxyl group of stigmasterol to a ketone and concurrently isomerize the Δ⁵ double bond to the conjugated Δ⁴ position, forming stigmasta-4,22-dien-3-one.[1][2] This reaction is advantageous because it uses relatively inexpensive and non-toxic reagents and operates under mild conditions.[3]
Q4: What are the key steps for introducing the C25 double bond?
Introducing the C25 double bond typically involves a two-step sequence:
-
Hydroxylation at C25: A hydroxyl group is introduced at the tertiary carbon C25.
-
Dehydration: The tertiary alcohol is then dehydrated to form the C25-C26 double bond.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): For rapid qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction mixtures and assessment of final product purity.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of the final product and any volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.
Troubleshooting Guides
Scaling up the Oppenauer Oxidation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | - Insufficient amount of hydride acceptor (e.g., acetone).- Inactive aluminum isopropoxide catalyst.- Insufficient reaction time or temperature. | - Use a large excess of the hydride acceptor to shift the equilibrium towards the product.[6]- Use freshly sublimed or high-quality aluminum isopropoxide.- Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature if necessary. |
| Formation of Byproducts | - Aldol condensation of the ketone product if it has α-hydrogens.[3]- Tishchenko reaction for aldehyde products (not typical for this synthesis).- Migration of the double bond to a non-conjugated position. | - Use anhydrous solvents to minimize side reactions.- Ensure the reaction is worked up promptly once complete to avoid prolonged exposure to basic conditions.- Careful control of reaction temperature can minimize unwanted side reactions. |
| Difficult Product Isolation | - Emulsion formation during aqueous workup.- Co-crystallization with the reduced form of the hydride acceptor (e.g., isopropanol). | - Use brine washes to break emulsions.- After reaction completion, distill off the excess hydride acceptor before workup.- Purify the crude product using column chromatography. |
Side Chain Modification: Hydroxylation and Dehydration
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 25-hydroxy Intermediate | - Steric hindrance at the C25 position.- Incomplete reaction. | - Use a more reactive hydroxylating agent.- Increase reaction time and monitor by TLC. |
| Formation of Multiple Dehydration Products | - Non-selective dehydration leading to a mixture of Δ²⁴ and Δ²⁵ isomers.- Rearrangement of the carbon skeleton under harsh acidic conditions. | - Use a mild dehydrating agent (e.g., Martin's sulfurane, Burgess reagent).- Carefully control the reaction temperature and use a non-polar solvent. |
| Incomplete Dehydration | - Insufficient amount of dehydrating agent.- Steric hindrance around the tertiary alcohol. | - Increase the molar excess of the dehydrating agent.- Increase the reaction temperature cautiously while monitoring for side product formation. |
Experimental Protocols
Protocol 1: Oppenauer Oxidation of Stigmasterol to Stigmasta-4,22-dien-3-one
This protocol is adapted for a multi-gram scale synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Stigmasterol | 412.70 | 50.0 g | 0.121 |
| Aluminum isopropoxide | 204.25 | 37.1 g | 0.182 |
| Acetone | 58.08 | 1.0 L | - |
| Toluene | 92.14 | 1.0 L | - |
Procedure:
-
To a stirred solution of stigmasterol (50.0 g, 0.121 mol) in 1.0 L of dry toluene, add aluminum isopropoxide (37.1 g, 0.182 mol).
-
Heat the mixture to reflux and distill off approximately 100 mL of toluene to ensure anhydrous conditions.
-
Add 1.0 L of dry acetone and continue to reflux.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and slowly add 200 mL of 2M hydrochloric acid with vigorous stirring.
-
Separate the organic layer, and wash it successively with water (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Stigmasta-4,22-dien-3-one.
Protocol 2: Synthesis of this compound from Stigmasta-4,22-dien-3-one
This protocol outlines the subsequent side-chain modification.
Part A: Hydroxylation at C25
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Stigmasta-4,22-dien-3-one | 410.67 | 40.0 g | 0.097 |
| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 26.0 g | 0.116 |
| Dichloromethane (DCM) | 84.93 | 800 mL | - |
Procedure:
-
Dissolve Stigmasta-4,22-dien-3-one (40.0 g, 0.097 mol) in 800 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (26.0 g, 0.116 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 25-hydroxy intermediate. This intermediate is often used in the next step without further purification.
Part B: Dehydration to this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 25-hydroxy intermediate | ~426.67 | ~41.5 g | ~0.097 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 14.8 g (9.0 mL) | 0.096 |
| Pyridine | 79.10 | 400 mL | - |
Procedure:
-
Dissolve the crude 25-hydroxy intermediate in 400 mL of dry pyridine.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus oxychloride (9.0 mL, 0.096 mol) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether (3 x 200 mL).
-
Wash the combined organic extracts with 1M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Data Presentation
Table 1: Summary of Typical Reaction Parameters and Yields
| Step | Key Reagents | Solvent(s) | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Oppenauer Oxidation | Stigmasterol, Aluminum isopropoxide, Acetone | Toluene, Acetone | Reflux | 4-6 | 80-90 |
| C25-Hydroxylation | Stigmasta-4,22-dien-3-one, m-CPBA | Dichloromethane | 0 to RT | 12-16 | 75-85 (crude) |
| Dehydration | 25-hydroxy intermediate, POCl₃, Pyridine | Pyridine | 0 to RT | 5 | 60-70 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for Oppenauer oxidation scale-up.
References
- 1. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 2. Oppenauer Oxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. OPPENAUER OXIDATION: A GENTLE METHOD FOR OXIDIZING SECONDARY ALCOHOLS – My chemistry blog [mychemblog.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Stigmasta-4,25-dien-3-one and Stigmasterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two structurally related phytosteroids: Stigmasta-4,25-dien-3-one and Stigmasterol. While extensive research has elucidated the multifaceted pharmacological profile of Stigmasterol, data on this compound is notably scarce. This comparison, therefore, draws upon available information for Stigmasterol and structurally similar stigmastane derivatives to infer the potential activities of this compound, highlighting areas for future research.
Introduction
Stigmasterol (Stigmasta-5,22-dien-3β-ol) is a well-characterized phytosterol with a broad spectrum of documented biological activities, including anticancer, anti-inflammatory, neuroprotective, and immunomodulatory effects[1][2][3]. Its therapeutic potential is attributed to its ability to modulate various cellular signaling pathways.
This compound is a derivative of the stigmastane skeleton. Due to the limited direct research on this specific compound, this guide will leverage data from closely related stigmastane ketones, such as Stigmasta-4,22-dien-3-one and Stigmasta-4,6-dien-3-one, to provide a predictive comparison. These analogs have demonstrated activities ranging from antimicrobial and cytotoxic to antioxidant effects.
Comparative Biological Activities
The following tables summarize the reported biological activities of Stigmasterol and the inferred potential activities of this compound based on its structural analogs.
Table 1: Anticancer and Cytotoxic Activity
| Compound | Cell Line(s) | IC50 / EC50 | Reported Mechanism of Action |
| Stigmasterol | MCF-7 (Breast Cancer)[1] | > 250 µM[1] | - |
| HCC70 (Breast Cancer)[1] | > 250 µM[1] | - | |
| MCF-12A (Non-tumorigenic mammary epithelial)[1] | > 250 µM[1] | - | |
| KB/C152 (Oral Epithelial Cancer)[4] | 81.18 µg/mL[4] | - | |
| Jurkat/E6-1 (T-lymphocytic Leukemia)[4] | 86.44 µg/mL[4] | - | |
| HT1080 (Fibrosarcoma)[5] | - | Cytotoxicity noted[5] | |
| Stigmasta-4,22-dien-3-one (Analog) | HT1080 (Fibrosarcoma)[5] | 0.3 mM[5] | Cytotoxic[5] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Key Findings |
| Stigmasterol | IL-13-induced BEAS-2B cells[6] | Dose-dependent anti-inflammatory and antioxidant effects; decreased NK1-R expression.[6] |
| Lipopolysaccharide-stimulated RAW264.7 cells | Inhibition of inflammatory response. | |
| Acetic acid-induced writhing in mice[7] | Antinociceptive effect, likely mediated by glucocorticoid receptors.[7] | |
| Carrageenan-induced peritonitis in mice[7] | Decreased leukocyte infiltration.[7] | |
| Arachidonic acid-induced paw edema in mice[7] | Reduced paw edema.[7] | |
| This compound | - | Data not available. |
Table 3: Neuroprotective Activity
| Compound | Model | Key Findings |
| Stigmasterol | H₂O₂-induced oxidative stress in SH-SY5Y cells[8] | Protects against neuronal cell death by stimulating the SIRT1-FoxO3a signaling pathway and reducing ROS accumulation.[8][9] |
| Ischemia/Reperfusion rat model[10] | Dose-dependent reduction in brain infarct volume.[10] | |
| In vitro acetylcholinesterase inhibition assay[11] | IC50 of 644 ± 11.75 µM.[11] | |
| This compound | - | Data not available. |
Table 4: Other Biological Activities
| Compound | Activity | Key Findings |
| Stigmasterol | Immunomodulatory | - |
| Antidiabetic | - | |
| Antioxidant[11] | IC50 values of 140 µg/mL (DPPH), 120 µg/mL (ABTS), and 280 µg/mL (H₂O₂).[11] | |
| Stigmasta-4,22-dien-3-one (Analog) | Antitubercular[5] | Reported activity.[5] |
| Antimicrobial | - |
Signaling Pathways and Mechanisms of Action
Stigmasterol has been shown to modulate several key signaling pathways, providing a basis for its diverse biological effects. The potential of this compound to interact with these or other pathways remains to be investigated.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Cytotoxicity Assay for Stigmasterol (Resazurin Assay)[1]
-
Cell Culture:
-
Maintain HCC70, MCF-7, and MCF-12A cell lines in RPMI-1640 media supplemented with 10% (v/v) heat-inactivated fetal bovine serum and appropriate antibiotics.
-
Culture cells at 37°C in a humidified atmosphere with 9% CO₂.
-
-
Assay Procedure:
-
Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of Stigmasterol (or derivatives) or a vehicle control (e.g., 0.2% v/v DMSO) for 96 hours.
-
After the incubation period, add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the half-maximal effective concentration (EC50) values from the resulting dose-response curves.
-
Anti-inflammatory Assay for Stigmasterol (ELISA)[6]
-
Cell Culture and Treatment:
-
Culture BEAS-2B human bronchial epithelial cells.
-
Induce an inflammatory response by treating the cells with IL-13.
-
Treat the inflamed cells with different concentrations of Stigmasterol.
-
-
ELISA Procedure:
-
Collect the cell culture medium after the treatment period.
-
Use commercially available ELISA kits to measure the concentrations of inflammatory cytokines (e.g., IL-4, IL-5, IFN-γ) and oxidative stress markers (e.g., MDA, CAT, SOD) in the culture supernatant according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify the protein concentrations based on a standard curve.
-
Neuroprotection Assay for Stigmasterol (Western Blot)[8]
-
Cell Culture and Treatment:
-
Seed SH-SY5Y human neuroblastoma cells and allow them to attach overnight.
-
Pre-treat the cells with Stigmasterol (e.g., 1 µM) for 3 hours.
-
Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂) (e.g., 400 µM) for 24 hours.
-
-
Western Blot Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against SIRT1, acetylated lysine, FoxO3a, Bcl-2, and catalase overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion and Future Directions
Stigmasterol exhibits a wide array of promising biological activities, with its anticancer, anti-inflammatory, and neuroprotective effects being particularly well-documented. In contrast, this compound remains largely uncharacterized. Based on the activities of its structural analogs, it is plausible that this compound may also possess cytotoxic and antimicrobial properties.
This comparative guide underscores a significant knowledge gap and highlights the need for dedicated research into the biological profile of this compound. Future studies should focus on:
-
In vitro screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of this compound.
-
Comparative studies: Directly comparing the biological effects of this compound and Stigmasterol in various assay systems.
-
Mechanism of action studies: Elucidating the molecular targets and signaling pathways modulated by this compound.
Such research is crucial to unlock the potential therapeutic applications of this understudied phytosteroid and to provide a more complete understanding of the structure-activity relationships within the stigmastane class of compounds.
References
- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stigmasterol alleviates allergic airway inflammation and airway hyperresponsiveness in asthma mice through inhibiting substance-P receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
Stigmasta-4,25-dien-3-one: A Comparative Efficacy Analysis Against Other Phytosterols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Stigmasta-4,25-dien-3-one and other prominent phytosterols, including beta-sitosterol, campesterol, and stigmasterol. The information is compiled from preclinical studies to aid in research and development initiatives.
Executive Summary
Phytosterols, plant-derived compounds structurally similar to cholesterol, have garnered significant attention for their therapeutic potential. While beta-sitosterol, campesterol, and stigmasterol are the most extensively studied, emerging evidence suggests that less common phytosterols like this compound and its analogues may offer unique biological activities. This guide synthesizes available data on their comparative efficacy in key therapeutic areas: anticancer, anti-inflammatory, and cholesterol-lowering effects. Due to a lack of direct comparative studies involving this compound, this guide presents available data for individual compounds, highlighting the experimental contexts to facilitate informed comparisons.
Data Presentation: Comparative Efficacy of Phytosterols
The following tables summarize the quantitative data on the biological activities of this compound and other phytosterols. It is crucial to note that the experimental conditions, such as cell lines and assays, vary between studies, which may influence the results.
Table 1: Comparative Anticancer Activity of Phytosterols
| Phytosterol | Cancer Cell Line | Assay | IC50 / Efficacy | Citation |
| Stigmasta-4,22-dien-3-one | HT1080 (Fibrosarcoma) | Cytotoxicity Assay | IC50: 0.3 mM | [1] |
| Beta-sitosterol | HAAE-2 (Endothelial) | Cytotoxicity Assay | IC50: 1.99 µM | [2] |
| MCF-7 (Breast), HCT116 (Colon), HeLa (Cervical) | Antiproliferation Assay | Significant viability reduction | [3] | |
| Stigmasterol | MCF-7 (Breast), A549 (Lung), HeLa (Cervical) | Cytotoxicity Assay | Weak cytotoxicity | [1] |
| Campesterol | Not specified | Not specified | Reported anticarcinogenic effects | [4] |
Table 2: Comparative Anti-inflammatory Activity of Phytosterols
| Phytosterol | Model/Assay | Effect | Citation |
| Stigmast-4-en-3-one | In silico and in vivo (mice) | Analgesic and anti-inflammatory properties | |
| Beta-sitosterol | Animal models | Reduction of pro-inflammatory cytokines | [5] |
| Stigmasterol | Carrageenan-induced peritonitis and paw edema (mice) | Anti-inflammatory effects, possibly mediated by glucocorticoid receptors | [6] |
| Campesterol | Not specified | Anti-inflammatory effects | [4] |
Table 3: Comparative Cholesterol-Lowering Effects of Phytosterols
| Phytosterol | Model | Mechanism/Effect | Citation |
| Stigmast-4-en-3-one | HepG2 cells | Anti-inflammatory effect via Liver X receptor (LXR) activation, which is involved in cholesterol homeostasis | [7] |
| Beta-sitosterol | Human studies | Reduces intestinal cholesterol absorption | [4] |
| Stigmasterol | Rats | Lowers plasma cholesterol by inhibiting hepatic synthesis and intestinal absorption | [4] |
| Campesterol | Human studies | Reduces intestinal cholesterol absorption | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of protocols used in the cited studies.
Anticancer Activity Evaluation
1. Cell Viability and Cytotoxicity Assays:
-
Cell Lines: Human cancer cell lines such as HT1080 (fibrosarcoma), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer) are commonly used.[1][3]
-
Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar colorimetric assays are employed to assess cell viability. Cells are seeded in 96-well plates and treated with varying concentrations of the phytosterol for a specified period (e.g., 24, 48, 72 hours). The absorbance is then measured to determine the percentage of viable cells compared to a control group. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[8]
-
Apoptosis Detection: Apoptosis can be assessed by methods such as flow cytometry analysis of Annexin V-FITC and propidium iodide stained cells, or by measuring caspase-3 activity.[2]
Anti-inflammatory Activity Assessment
1. In Vivo Models:
-
Carrageenan-Induced Paw Edema: This is a common model to evaluate acute inflammation. A solution of carrageenan is injected into the paw of a rodent, inducing localized inflammation. The volume of the paw is measured at different time points after administration of the test compound. A reduction in paw volume indicates anti-inflammatory activity.[6]
-
Acetic Acid-Induced Writhing Test: This model is used to assess analgesic and anti-inflammatory effects. Mice are injected with acetic acid to induce abdominal writhing. The number of writhes is counted over a specific period after administration of the test compound. A decrease in the number of writhes suggests an analgesic and anti-inflammatory effect.[6]
2. In Vitro Models:
-
Measurement of Inflammatory Mediators: Cell lines such as RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide) in the cell culture supernatant are then measured using ELISA or Griess assays after treatment with the phytosterol.
Cholesterol-Lowering Effect Analysis
1. In Vitro Cholesterol Uptake Assays:
-
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are often used to model intestinal cholesterol absorption.
-
Method: Caco-2 cells are incubated with micelles containing radiolabeled cholesterol and the test phytosterol. The amount of radioactivity incorporated into the cells is measured to determine the rate of cholesterol uptake. A reduction in cholesterol uptake compared to the control indicates an inhibitory effect.
2. In Vivo Animal Studies:
-
Animal Models: Rodent models, such as rats or mice, are often fed a high-cholesterol diet to induce hypercholesterolemia.
-
Method: The animals are then treated with the test phytosterol for a specific period. Blood samples are collected to measure plasma levels of total cholesterol, LDL-cholesterol, and HDL-cholesterol. Fecal samples may also be analyzed to determine the amount of cholesterol excretion.[4]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed anticancer signaling pathways of phytosterols.
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Mechanism of cholesterol-lowering by phytosterols.
References
- 1. japsonline.com [japsonline.com]
- 2. Beneficial or harmful influence of phytosterols on human cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic effect of a phytosterol-ingredient and its main phytosterol (β-sitosterol) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the anti-inflammatory effects of stigmasterol in mice: insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol-Lowering Phytochemicals: Targeting the Mevalonate Pathway for Anticancer Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents at C-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Stigmasta-4,25-dien-3-one's mechanism of action
Mechanism of Action in Angiogenesis and Inflammation
A guide for researchers and drug development professionals.
This guide provides a comparative analysis of the proposed mechanism of action for Stigmasta-4,25-dien-3-one against established therapeutic alternatives. Due to the limited direct experimental data on this compound, this guide leverages findings from its close structural analog, Stigmast-4-en-3-one, to infer its biological activity. The primary comparators are Dexamethasone and Triamcinolone Acetonide, two well-characterized synthetic glucocorticoids.
The central hypothesis is that this compound, much like its analog, exerts its therapeutic effects through the activation of the glucocorticoid receptor (GR), leading to the downstream inhibition of the Hippo and Vascular Endothelial Growth Factor (VEGF) signaling pathways. This multi-targeted approach suggests potential applications in diseases characterized by excessive angiogenesis and inflammation, such as diabetic retinopathy.[1]
Comparative Performance Data
The following tables summarize the available quantitative data for Stigmast-4-en-3-one (as a proxy for this compound), Dexamethasone, and Triamcinolone Acetonide, focusing on their interaction with the glucocorticoid receptor and their effects on key downstream signaling pathways.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (IC50/Ki) | Organism/System |
| Stigmast-4-en-3-one | Glucocorticoid Receptor | Data not available | - |
| Dexamethasone | Glucocorticoid Receptor | IC50: 0.23 µM[2] | Human |
| Triamcinolone Acetonide | Glucocorticoid Receptor | Higher affinity than Dexamethasone | Recombinant Human |
Table 2: Inhibition of Hippo Pathway (YAP/TAZ Activity)
| Compound | Assay | Endpoint | Result | Cell Line |
| Stigmast-4-en-3-one | Western Blot | Inhibition of YAP/TAZ | Confirmed, quantitative data not available[1] | Retinal Endothelial Cells |
| Dexamethasone | Western Blot | Increased YAP protein levels | GR-dependent increase[3] | MDA-MB-231, MCF10A-T1k, MCF10A |
| Triamcinolone Acetonide | - | - | Data not available | - |
Table 3: Inhibition of VEGF Signaling
| Compound | Assay | Endpoint | Result | Cell Line/System |
| Stigmast-4-en-3-one | Tube Formation Assay, Western Blot | Inhibition of angiogenesis and VEGF pathway | Confirmed, quantitative data not available[1] | Retinal Endothelial Cells |
| Dexamethasone | ELISA | VEGF Secretion | Significant reduction in a dose-dependent manner[4][5] | Human Primary Myoblasts, Head and Neck Cancer Cell Lines |
| Triamcinolone Acetonide | ELISA, RT-PCR | VEGF Secretion and mRNA levels | Decreased VEGF secretion by at least 50%[6][7] | Human Müller Cells (MIO-M1) |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for validating its mechanism of action.
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for mechanism of action validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the glucocorticoid receptor.
Principle: This assay measures the ability of a test compound to compete with a fluorescently labeled glucocorticoid ligand for binding to the GR. A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.
Materials:
-
Purified recombinant human Glucocorticoid Receptor
-
Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)
-
Assay buffer
-
Test compounds (this compound, Dexamethasone, Triamcinolone Acetonide)
-
96-well black microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the GR protein, the fluorescently labeled glucocorticoid, and the test compound dilutions.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the concentration of the test compound that causes 50% inhibition of the fluorescent ligand binding (IC50) to determine the relative binding affinity.
Western Blot for Phosphorylated YAP/TAZ
Objective: To quantify the change in phosphorylation of YAP and TAZ proteins upon treatment with test compounds.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. The phosphorylation status of YAP/TAZ can be assessed using antibodies specific to the phosphorylated forms of these proteins.
Materials:
-
Cell culture reagents and appropriate cell line (e.g., retinal endothelial cells)
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-p-YAP, anti-YAP, anti-p-TAZ, anti-TAZ, and a loading control like anti-β-actin)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
-
Imaging system for chemiluminescence detection
Procedure:
-
Culture cells to the desired confluency and treat with test compounds for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total YAP/TAZ.
VEGF ELISA (Enzyme-Linked Immunosorbent Assay)
Objective: To measure the concentration of VEGF secreted by cells into the culture medium.
Principle: This sandwich ELISA uses a pair of antibodies specific to VEGF. One antibody is coated on the plate to capture VEGF, and the other is conjugated to an enzyme for detection. The amount of VEGF is proportional to the colorimetric signal produced.
Materials:
-
VEGF ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Cell culture supernatant from cells treated with test compounds
-
Microplate reader
Procedure:
-
Add standards and cell culture supernatant samples to the wells of the pre-coated microplate.
-
Incubate to allow VEGF to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells and add streptavidin-HRP conjugate.
-
Wash the wells and add the TMB substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of VEGF in the samples.[8]
References
- 1. Stigmast-4-en-3-one from Euonymus alatus (Thunb.) Siebold. improves diabetic retinopathy and angiogenesis mediated by glucocorticoids receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glucocorticoid receptor signalling activates YAP in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone Inhibits the Pro-Angiogenic Potential of Primary Human Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone treatment inhibits VEGF production via suppression of STAT3 in a head and neck cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triamcinolone acetonide destabilizes VEGF mRNA in Müller cells under continuous cobalt stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Stigmasta-4,25-dien-3-one
Introduction
The accurate and precise quantification of Stigmasta-4,25-dien-3-one, a steroidal compound of interest in various research and development sectors, is paramount for ensuring data integrity and product quality. Cross-validation of analytical methods is a critical process to demonstrate the equivalency of two or more distinct analytical procedures. This guide provides a comparative framework for the cross-validation of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. While specific cross-validation data for this particular analyte is not extensively published, this document outlines the proposed experimental protocols and expected performance characteristics based on established principles of steroid analysis and regulatory guidelines such as ICH Q2(R1).[1][2][3]
Data Presentation: A Comparative Summary of Analytical Method Performance
The following table summarizes the anticipated performance characteristics for the quantification of this compound by HPLC-UV and GC-MS. These parameters are fundamental to the cross-validation process, and the acceptance criteria for equivalency should be pre-defined in a validation protocol.
| Performance Parameter | HPLC-UV | GC-MS | Acceptance Criteria for Cross-Validation |
| Specificity | Moderate to High | Very High | No significant interference at the retention time of the analyte. |
| Linearity (R²) | > 0.995 | > 0.998 | R² values should be comparable and meet the pre-defined threshold. |
| Accuracy (% Recovery) | 98-102% | 97-103% | The mean recovery of one method should be within a defined percentage (e.g., ±5%) of the other. |
| Precision (RSD%) | < 2.0% | < 1.5% | The relative standard deviation for replicate measurements should be comparable and within the accepted limits. |
| Limit of Detection (LOD) | ng level | pg to low ng level | LOD and LOQ of the methods should be suitable for the intended application. |
| Limit of Quantification (LOQ) | ng level | pg to low ng level | The more sensitive method may have a lower LOQ. |
| Robustness | Generally Good | Good, but derivatization can be a source of variability. | Minor variations in method parameters should not significantly affect the results. |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and GC-MS analyses are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices.
Sample Preparation for Analysis
A generic sample preparation workflow suitable for isolating this compound from a plant matrix is outlined. This procedure can be adapted for other sample types.
-
Extraction:
-
Homogenize 1 gram of the dried and powdered sample material.
-
Perform a Soxhlet extraction or sonication-assisted solvent extraction with a non-polar solvent such as n-hexane or petroleum ether.[4]
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Re-dissolve the crude extract in a minimal amount of the appropriate solvent.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elute the analyte with a less polar solvent (e.g., ethyl acetate or dichloromethane).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-UV analysis or the derivatization solvent for GC-MS analysis.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized for optimal separation.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound (likely in the range of 240-250 nm due to the α,β-unsaturated ketone chromophore).
-
Injection Volume: 20 µL.
-
-
Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[7][8]
-
Derivatization: To improve volatility and thermal stability, the keto group of this compound should be derivatized. A common method is oximation followed by silylation.[7][9]
-
Oximation: React the sample with a solution of methoxylamine hydrochloride in pyridine.
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
Chromatographic Conditions:
-
Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at an initial temperature (e.g., 150 °C), ramp to a final temperature (e.g., 300 °C) at a controlled rate to ensure separation from other components.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass-to-charge ratio (m/z) range appropriate for the derivatized analyte.
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and specificity.[10]
-
-
Quantification: Quantification is performed by integrating the peak area of a characteristic ion of the derivatized analyte and comparing it to a calibration curve prepared from derivatized standards.
Mandatory Visualization
The following diagrams illustrate the proposed experimental workflows for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound.
Caption: Proposed experimental workflow for HPLC-UV analysis.
Caption: Proposed experimental workflow for GC-MS analysis.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 8. Bringing GC-MS profiling of steroids into clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of steroid hormones in blood by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Stigmastane-Type Phytosteroids from Diverse Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Stigmasta-4,25-dien-3-one and its common isomers, Stigmast-4-en-3-one and Stigmasta-4,22-dien-3-one, isolated from various plant sources. Due to the limited literature on this compound, this guide focuses on its more frequently reported isomers, offering a comprehensive overview of their distribution, yield, and biological activities, supported by experimental data.
Quantitative Analysis of Stigmastane-Type Phytosteroids
The concentration of these phytosteroids varies significantly across different plant species and even between different parts of the same plant. The following table summarizes the quantitative data obtained from GC-MS analysis of various plant extracts.
| Plant Source | Plant Part | Compound | Concentration (% of Extract) |
| Radermachera xylocarpa | Root | Stigmast-4-en-3-one | 28.28%[1] |
| Radermachera xylocarpa | Stem | Stigmast-4-en-3-one | 4.52%[1] |
| Adiantum latifolium | Leaves | Stigmast-4-en-3-one | Not Quantified[2] |
| Adiantum latifolium | Leaves | Stigmasta-4,22-dien-3-one | Not Quantified[2] |
| Nauclea latifolia | Stem Bark | Stigmast-4-en-3-one | Not Quantified[3] |
| Synedrella nodiflora | Aerial Parts | Stigmast-4-en-3-one | Not Quantified[4] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and characterization of stigmastane-type phytosteroids from plant materials, as cited in the literature.
Extraction and Isolation of Stigmast-4-en-3-one from Radermachera xylocarpa
This protocol is based on the methodology described for the analysis of secondary metabolites from Radermachera xylocarpa.[1]
1. Plant Material Preparation:
-
Collect fresh roots and stems of Radermachera xylocarpa.
-
Wash the plant material with tap water to remove soil and debris.
-
Shade dry the plant parts at room temperature, followed by conversion into a fine powder.
2. Extraction:
-
Perform Soxhlet extraction on five grams of the powdered plant material with 250 ml of dichloromethane for 24 hours.
-
Filter the extract through Whatman No. 42 filter paper.
-
Concentrate the filtrate to 5 ml and store at -20°C prior to analysis.
3. GC-MS Analysis:
-
Analyze the dichloromethane extract using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
The relative concentration of Stigmast-4-en-3-one is determined based on the peak area in the gas chromatogram.
-
The identification of the compound is confirmed by comparing its mass spectrum with the NIST library.
General Protocol for Isolation of Stigmast-4-en-3-one from Synedrella nodiflora
The following is a general procedure for the isolation of Stigmast-4-en-3-one from the aerial parts of Synedrella nodiflora.[4]
1. Extraction:
-
Air-dry and pulverize 100g of the aerial parts of the plant.
-
Perform successive Soxhlet extraction with petroleum ether (60-80°C), chloroform, ethyl acetate, and methanol.
-
Concentrate the ethyl acetate extract using a rotary evaporator at 40°C.
2. Column Chromatography:
-
Prepare a silica gel (60-200 mesh) column (100 cm x 3 cm).
-
Dissolve 2.0 g of the crude ethyl acetate extract in a minimum volume of the solvent system and mix with 3.0 g of silica gel.
-
Load the mixture onto the column and elute with a suitable solvent system.
-
Collect fractions at a flow rate of 50 cm³/hour.
3. Preparative Thin Layer Chromatography (PTLC):
-
Combine fractions showing similar profiles on TLC.
-
Further purify the combined fractions using PTLC to isolate Stigmast-4-en-3-one.
Biological Activities and Signaling Pathways
Stigmastane-type phytosteroids exhibit a range of biological activities. Stigmast-4-en-3-one, for instance, has been shown to play a role in improving diabetic retinopathy and angiogenesis.
A study on Stigmast-4-en-3-one demonstrated its mechanism of action in diabetic retinopathy involves the activation of the Glucocorticoid Receptor (GR) and subsequent inhibition of the Hippo and VEGF signaling pathways. This leads to a reduction in angiogenesis and inflammation.[5]
Below is a diagram illustrating the proposed signaling pathway for the anti-angiogenic and anti-inflammatory effects of Stigmast-4-en-3-one.
Caption: Proposed signaling pathway of Stigmast-4-en-3-one.
Additionally, a structurally related compound, stigmasta-3,5-dien-7-one, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This suggests that stigmastane-type steroids may share common anti-inflammatory mechanisms.
Experimental Workflow
The general workflow for the comparative analysis of this compound and its isomers from different plant sources is depicted in the following diagram.
References
- 1. phytojournal.com [phytojournal.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Stigmast-4-en-3-one from Euonymus alatus (Thunb.) Siebold. improves diabetic retinopathy and angiogenesis mediated by glucocorticoids receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Stigmasta-4,25-dien-3-one and Stigmasta-4,22-dien-3-one Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two closely related phytosteroids, Stigmasta-4,25-dien-3-one and Stigmasta-4,22-dien-3-one. The information presented herein is intended to support research and development efforts in the fields of oncology and pharmacology.
Executive Summary
Direct comparative cytotoxic studies between this compound and Stigmasta-4,22-dien-3-one are not available in the current scientific literature. However, existing data demonstrates the cytotoxic potential of Stigmasta-4,22-dien-3-one against human fibrosarcoma cells. While specific data for this compound is lacking, the broader class of stigmastane derivatives has shown promise as cytotoxic agents. This guide synthesizes the available information to facilitate further investigation into these compounds.
Cytotoxicity Data
Quantitative data on the cytotoxicity of Stigmasta-4,22-dien-3-one is available from a study on its effect on the human HT1080 fibrosarcoma cell line. To date, no published studies have reported the cytotoxic activity of this compound.
Table 1: Cytotoxicity of Stigmasta-4,22-dien-3-one
| Compound | Cell Line | Assay | IC50 | Reference |
| Stigmasta-4,22-dien-3-one | HT1080 (Human Fibrosarcoma) | Not Specified | 0.3 mM | [1] |
Inferred Signaling Pathways and Mechanism of Action
While the precise signaling pathways for this compound and Stigmasta-4,22-dien-3-one have not been fully elucidated, studies on structurally similar compounds offer potential insights. A related compound, stigmast-4-en-3-one, has been shown to exert its effects through the activation of the glucocorticoid receptor and inhibition of the Hippo and VEGF pathways, which are crucial in cell proliferation and angiogenesis. It is plausible that Stigmasta-4,22-dien-3-one and, by extension, this compound may operate through similar mechanisms.
The induction of apoptosis is a common mechanism of cytotoxicity for many phytosterols. This process of programmed cell death is a key target in cancer therapy.
Caption: Inferred signaling pathway for stigmastane derivatives.
Experimental Protocols
Standard in vitro cytotoxicity assays are employed to determine the cytotoxic potential of chemical compounds. The following is a generalized protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Stigmasta-4,22-dien-3-one) in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion and Future Directions
The available evidence indicates that Stigmasta-4,22-dien-3-one possesses cytotoxic activity. The absence of data for this compound highlights a significant knowledge gap and a clear opportunity for future research. Direct comparative studies are warranted to ascertain the relative potency of these two isomers and to explore their mechanisms of action and potential as anticancer agents. Further investigation into the signaling pathways affected by these compounds will be crucial for their development as therapeutic candidates.
References
Replicating Published Findings on Stigmastane Steroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Stigmast-4-en-3-one, a close analog of the originally requested Stigmasta-4,25-dien-3-one, for which published data is scarce. We present available quantitative data, detailed experimental protocols for key assays, and a visualization of a relevant signaling pathway to facilitate the replication and extension of these findings.
Comparative Analysis of Biological Activity
Stigmast-4-en-3-one and its derivatives have demonstrated notable cytotoxic and anti-inflammatory properties. For a quantitative comparison, we have summarized the cytotoxic activity of a closely related derivative, Stigmast-4-en-6β-ol-3-one, against various human cancer cell lines. As an alternative for comparison, β-sitosterol, a widely studied phytosterol with a similar steroidal backbone, is included.
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| Stigmast-4-en-6β-ol-3-one | HepG2 (Liver Cancer) | Cytotoxicity | IC50 | 16.39 µM | [1] |
| Stigmast-4-en-6β-ol-3-one | SW620 (Colorectal Cancer) | Cytotoxicity | IC50 | 41.52 µM | [1] |
| Stigmast-4-en-6β-ol-3-one | MCF7 (Breast Cancer) | Cytotoxicity | IC50 | 43.96 µM | [1] |
| Stigmast-4-en-6β-ol-3-one | A549 (Lung Cancer) | Cytotoxicity | IC50 | 122.1 µM | [1] |
| β-sitosterol | HepG2 (Liver Cancer) | Cytotoxicity | IC50 | Not specified, but shown to reduce viability |
Experimental Protocols
To aid in the replication of these findings, detailed protocols for two key assays are provided below: a cytotoxicity assay to determine cell viability and an anti-inflammatory assay measuring nitric oxide production.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard procedures for determining the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., Stigmast-4-en-3-one) dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for another 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.
Protocol 2: Anti-Inflammatory Activity by Measuring Nitric Oxide Production
This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Objective: To assess the inhibitory effect of a compound on the production of the pro-inflammatory mediator nitric oxide.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Test compound dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (mix equal volumes of Solution A and Solution B immediately before use) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage inhibition of NO production can be determined by comparing the treated groups to the LPS-only control.
Signaling Pathway Visualization
The anti-inflammatory effects of many steroidal compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates the proposed mechanism of action for Stigmast-4-en-3-one in inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by Stigmast-4-en-3-one.
References
A Comparative Guide to the Biological Effects of Stigmasta-4,25-dien-3-one: An Analysis of In Vitro and In Vivo Studies
A comprehensive review of the existing scientific literature reveals a notable scarcity of research directly comparing the in vitro and in vivo effects of Stigmasta-4,25-dien-3-one. This guide synthesizes the limited available information, with a necessary focus on data from a closely related isomer, Stigmasta-4,22-dien-3-one, to provide a preliminary understanding of its potential biological activities.
Disclaimer: The majority of the data presented herein pertains to Stigmasta-4,22-dien-3-one, an isomer of the target compound. While structurally similar, the variation in the double bond position within the side chain may lead to significant differences in biological activity. Therefore, these findings should not be directly extrapolated to this compound.
In Vitro Effects: A Glimpse into Cytotoxic Potential
Research on the in vitro effects of the related isomer, Stigmasta-4,22-dien-3-one, has demonstrated its potential as a cytotoxic agent. Specifically, one study identified its ability to inhibit the growth of a human fibrosarcoma cell line.
Quantitative Analysis of Cytotoxicity
| Compound | Cell Line | Biological Effect | IC50 Value |
| Stigmasta-4,22-dien-3-one | HT1080 (Human Fibrosarcoma) | Cytotoxicity | 0.3 mM[1] |
Experimental Protocols: Methodologies for In Vitro Analysis
The following outlines a generalized experimental protocol for assessing the cytotoxicity of a compound like Stigmasta-4,22-dien-3-one against a cancer cell line, based on standard laboratory practices.
Cell Viability Assay Protocol
-
Cell Culture: The human HT1080 fibrosarcoma cell line is maintained in a suitable growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Experimental Setup: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere and grow for 24 hours.
-
Compound Treatment: Stigmasta-4,22-dien-3-one is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock is then serially diluted in the culture medium to achieve a range of final concentrations. The culture medium in the wells is replaced with the medium containing the various concentrations of the test compound.
-
Incubation Period: The treated cells are incubated for a period of 48 hours to allow the compound to exert its effects.
-
Viability Assessment: Cell viability is quantified using a colorimetric method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the resulting dose-response curve.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
In Vivo Effects: A Critical Knowledge Gap
A thorough review of the scientific literature yielded no studies on the in vivo effects of either this compound or its isomer, Stigmasta-4,22-dien-3-one. This absence of animal model studies means that crucial parameters such as efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and systemic toxicity remain unknown.
Comparative Analysis: An Uncharted Territory
The lack of in vivo data for this compound and its related compounds makes a direct comparison between in vitro and in vivo effects impossible at this time. Such a comparison is essential for the progression of any compound from a laboratory finding to a potential therapeutic agent.
Future Directions
The preliminary in vitro cytotoxic activity observed for Stigmasta-4,22-dien-3-one suggests that further investigation into this class of compounds is warranted. Future research should prioritize:
-
In vitro studies on this compound to determine its specific biological activities.
-
Mechanism of action studies to understand the molecular pathways through which these compounds exert their effects.
-
In vivo studies in appropriate animal models to assess the efficacy and safety of these compounds.
References
A Comparative Guide to the Structure-Activity Relationship of Stigmastane Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of Stigmasta-4,25-dien-3-one analogs is limited in publicly available literature. This guide provides a comparative analysis based on the closely related stigmasterol and other stigmastane analogs to infer potential SAR principles and guide future research. The experimental data and methodologies presented are for these related compounds and should be adapted and validated for this compound analogs.
Introduction
Phytosterols, including those with a stigmastane skeleton, have garnered significant attention for their potential as anticancer agents.[1][2][3] These plant-derived steroids are structurally similar to cholesterol and can influence various cellular processes, including membrane function, signal transduction, and apoptosis, making them promising candidates for cancer therapy.[1][2][3][4][5] this compound is a specific stigmastane derivative of interest. Understanding the relationship between its chemical structure and biological activity is crucial for the design of more potent and selective anticancer drugs. This guide summarizes the available SAR data from related stigmastane analogs, details relevant experimental protocols, and visualizes key signaling pathways.
Structure-Activity Relationship of Stigmastane Analogs
The anticancer activity of stigmastane analogs is influenced by modifications at various positions of the steroid nucleus and the side chain. Based on studies of stigmasterol derivatives, several key structural features appear to be critical for cytotoxicity.[6]
Key Observations from Stigmasterol Analogs:
-
Oxidation of the 3-hydroxyl group: The conversion of the 3β-hydroxyl group to a ketone (as in this compound) is a common feature in biologically active steroids.
-
Modifications on the B-ring: The introduction of functional groups on the B-ring of the steroid nucleus can significantly impact cytotoxicity. For instance, the presence of an epoxide or additional ketone groups can alter the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets.[6]
-
Side Chain Modifications: The side chain plays a crucial role in the biological activity of phytosterols. Hydroxylation or epoxidation of the side chain can lead to increased cytotoxic activity.[6]
The following table summarizes the cytotoxic activity of various stigmasterol analogs against different cancer cell lines, providing insights into the potential SAR for stigmastane-type compounds.
Data Presentation: Cytotoxicity of Stigmasterol Analogs
| Compound | Modification from Stigmasterol (1) | MCF-7 EC50 (µM) | HCC70 EC50 (µM) | MCF-12A EC50 (µM) | Reference |
| 1 | Stigmasterol (parent compound) | > 250 | > 250 | > 250 | [6] |
| 2 | Stigmasterol acetate (Acetylation of 3-OH) | > 250 | > 250 | > 250 | [6] |
| 3 | Stigmasta-5,22-dien-3,7-dione (Oxidation of 3-OH and C7) | 114.30 | 115.80 | > 250 | [6] |
| 4 | 5,6-Epoxystigmast-22-en-3β-ol (Epoxidation of C5-C6) | 21.92 | 100.20 | 109.10 | [6] |
| 5 | 5,6-Epoxystigmasta-3β,22,23-triol (Epoxidation and Dihydroxylation) | 125.40 | 118.90 | > 250 | [6] |
| 6 | Stigmastane-3β,5,6,22,23-pentol (Multiple Hydroxylations) | 28.51 | 16.82 | 120.30 | [6] |
| 9 | Stigmast-5-ene-3β,22,23-triol (Dihydroxylation of side chain) | 22.94 | 110.50 | 122.70 | [6] |
Note: MCF-7 (hormone receptor-positive breast cancer), HCC70 (triple-negative breast cancer), MCF-12A (non-tumorigenic mammary epithelial). A lower EC50 value indicates higher cytotoxic activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key assays used in the evaluation of stigmastane analogs.
Synthesis of Stigmastane Analogs
The synthesis of this compound analogs can be approached through various synthetic routes, often starting from commercially available phytosterols like β-sitosterol or stigmasterol. A general method for the synthesis of a related compound, stigmasta-5,25-dien-3β-ol, involves the direct hydroxylation of the sitosterol side chain followed by dehydration.[7] The subsequent oxidation of the 3β-hydroxyl group to a 3-keto group and isomerization of the double bond from C5-C6 to C4-C5 would yield the target scaffold.
Example Synthetic Step: Oxidation of 3β-hydroxyl group A common method for oxidizing a secondary alcohol to a ketone in a steroidal system is the use of Jones reagent (chromium trioxide in sulfuric acid and acetone) or pyridinium chlorochromate (PCC).
-
Dissolve the starting sterol (e.g., Stigmasta-5,25-dien-3β-ol) in a suitable solvent like dichloromethane or acetone.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the oxidizing agent (e.g., PCC) to the solution.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][9][10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value for each compound.
Mandatory Visualizations
General Experimental Workflow for SAR Studies
Caption: Workflow for the synthesis and evaluation of stigmastane analogs.
Postulated Signaling Pathways for Phytosterol-Induced Apoptosis
Phytosterols are known to induce apoptosis in cancer cells through various signaling pathways.[5] While the specific pathways for this compound are yet to be elucidated, the following diagram illustrates general pathways that are likely to be involved, based on studies of other phytosterols like stigmasterol.[11]
Caption: A simplified diagram of potential apoptosis signaling pathways.
Conclusion
The structure-activity relationship of this compound analogs represents a promising area for anticancer drug discovery. Although direct data is scarce, the information gathered from related stigmasterol and stigmastane derivatives provides a valuable framework for future research. The key takeaways are that modifications to the B-ring and the side chain of the stigmastane skeleton can significantly enhance cytotoxic activity. The experimental protocols and pathway diagrams presented in this guide offer a starting point for researchers to design and evaluate novel this compound analogs with improved anticancer efficacy. Further studies are warranted to elucidate the precise mechanisms of action and to establish a more detailed SAR for this specific class of compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytosterols as anticancer dietary components: evidence and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steroidal dihydrocarbothioic acid amido pyrazoles: synthesis, characterization, cytotoxicity and genotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Health Benefits and Pharmacological Properties of Stigmasterol [ouci.dntb.gov.ua]
Safety Operating Guide
Proper Disposal Procedures for Stigmasta-4,25-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Stigmasta-4,25-dien-3-one, ensuring compliance with standard laboratory safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols[1].
In case of accidental contact:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention[1].
Step-by-Step Disposal Plan
1. Waste Identification and Classification:
-
Although Stigmasta-4,22-dien-3-one is not classified as hazardous, it is prudent to treat this compound as a chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on whether it should be classified as hazardous or non-hazardous waste based on local regulations[2][3][4].
2. Waste Collection and Storage:
-
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, sealed, and compatible container. The original container is often a suitable option.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should also be collected in a designated solid waste container[5].
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, collect it in a compatible, leak-proof container with a secure cap[6][7].
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines to avoid unintended reactions[4].
-
Clearly label the container with the full chemical name ("this compound"), the solvent used, and the approximate concentration[7].
-
-
Labeling:
3. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup[2][7].
-
Do not dispose of this compound down the drain or in the regular trash[3].
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C29H46O | PubChem |
| Molecular Weight | 410.7 g/mol | PubChem |
| Physical State | Solid (presumed) | General Chemical Knowledge |
| Hazard Classification (for Stigmasta-4,22-dien-3-one) | Not a hazardous substance or mixture | [1] |
| Recommended PPE | Safety goggles, gloves, lab coat | [1] |
| Emergency Eye Wash | 15 minutes minimum | General Lab Safety |
| Waste Container Type | Compatible, sealed, leak-proof | [6][7] |
Experimental Workflow for Disposal
Below is a diagram outlining the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
